N-Isopropyl-4-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXFKMPKLESSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374806 | |
| Record name | N-Isopropyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16495-67-3 | |
| Record name | N-Isopropyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16495-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of N-Isopropyl-4-methoxyaniline?
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methoxyaniline
Introduction
This compound, with CAS Number 16495-67-3, is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2] As an intermediate, its molecular architecture, featuring a secondary amine, a methoxy group, and an aromatic ring, provides a versatile platform for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective use in reaction design, process scale-up, purification, and formulation.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Beyond a simple tabulation of data, it delves into the scientific principles behind these properties and outlines detailed, self-validating experimental protocols for their determination. This approach is designed to equip the practicing scientist with both the data and the methodology required for confident application of this compound in a research and development setting.
Molecular Identity and Structural Characteristics
The foundational properties of a molecule are dictated by its structure. This compound combines a hydrophilic amine moiety and a polar ether group with a lipophilic aromatic ring and an isopropyl substituent. This amphipathic nature is central to its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | [1] |
| CAS Number | 16495-67-3 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(NC(C)C)C=C1 | [2] |
Computed Physicochemical Properties
In modern chemical research, in silico predictions serve as an invaluable starting point for experimental design. Computational models provide robust estimates of a molecule's behavior, guiding solvent selection, predicting membrane permeability, and informing analytical method development. The following properties for this compound have been computed based on its structure.[1]
| Computed Property | Value | Implication for Researchers |
| XLogP3-AA (LogP) | 2.7 | Indicates good lipid solubility and suggests the compound will likely be soluble in non-polar organic solvents and poorly soluble in water. This is a key parameter for designing extraction and chromatography protocols. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | This relatively low TPSA value, combined with the LogP, suggests the potential for good cell membrane permeability, a crucial factor in drug design. |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | The single hydrogen bond donor limits its ability to form extensive hydrogen bond networks, influencing its boiling point and solubility in protic solvents. |
| Hydrogen Bond Acceptor Count | 2 (from the N and O atoms) | The presence of two acceptor sites allows for interaction with protic solvents and biological targets. |
| Predicted pKa | 6.66 ± 0.32 | The amine is predicted to be weakly basic.[3] This is critical for selecting appropriate pH conditions for reactions, extractions, and formulations, and for avoiding salt formation with acidic reagents. |
| Predicted Density | 0.993 ± 0.06 g/cm³ | The density is predicted to be very close to that of water.[3] This is an important consideration for liquid-liquid extractions, where density differences drive phase separation. |
Experimental Physicochemical Properties and Standardized Protocols
While computed properties are useful, experimentally verified data is the gold standard for scientific integrity. This section details the known experimental properties and provides robust, step-by-step protocols for the determination of key parameters where published data is scarce.
Physical State, Appearance, and Storage
-
Appearance: Based on analogous substituted anilines, this compound is expected to be a liquid or a low-melting solid at room temperature, potentially with a color ranging from colorless to yellow or brown due to oxidation upon exposure to air and light. Aromatic amines are notoriously susceptible to air oxidation, which can lead to coloration.
-
Storage: It is recommended to store the compound at room temperature, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]
Boiling Point
A boiling point of 158 °C at a reduced pressure of 25 Torr has been reported.[3] Distillation under vacuum is the standard and necessary method for purifying compounds like this compound.
Causality Behind Experimental Choice: Aromatic amines, especially those with higher molecular weights, often have high boiling points at atmospheric pressure and can be prone to decomposition or oxidation at these elevated temperatures. Vacuum distillation lowers the boiling point, allowing for purification at a lower, non-destructive temperature. This preserves the integrity of the compound.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the distillation flask with the crude this compound and a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., 25 Torr), monitoring with a manometer.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid is consistently condensing and collecting in the receiving flask. This temperature, along with the stable pressure reading from the manometer, constitutes the boiling point at that pressure.
References
An In-depth Technical Guide to N-(4-methoxyphenyl)propan-2-amine
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)propan-2-amine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document covers nomenclature, physicochemical properties, synthesis protocols, and key applications, grounded in established scientific literature.
Chemical Identity and Nomenclature
The compound with the common name N-Isopropyl-4-methoxyaniline is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
-
IUPAC Name: N-(4-methoxyphenyl)propan-2-amine.
-
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. Understanding these is crucial for comprehensive literature searches. Common synonyms include:
-
This compound
-
4-Methoxy-N-isopropylaniline
-
p-Methoxy-N-isopropylaniline
-
N-(1-Methylethyl)-4-methoxybenzenamine
-
4-(Isopropylamino)anisole
-
Benzenamine, 4-methoxy-N-(1-methylethyl)-
-
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of N-(4-methoxyphenyl)propan-2-amine is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| CAS Number | 10545-63-8 | |
| Appearance | Colorless to yellow or brown liquid | |
| Boiling Point | 105-109 °C at 2 mmHg | |
| Density | 0.981 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.529 |
Note: Physical properties such as boiling point, density, and refractive index are often reported under specific conditions and may vary slightly between sources.
Synthesis Methodology: Reductive Amination
N-(4-methoxyphenyl)propan-2-amine is commonly synthesized via the reductive amination of p-anisaldehyde with isopropylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity and mild reaction conditions.
Experimental Workflow: Synthesis Protocol
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of N-(4-methoxyphenyl)propan-2-amine.
Detailed Step-by-Step Protocol
Materials:
-
p-Anisaldehyde
-
Isopropylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1.0 eq) in anhydrous methanol (5 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Amine Addition: Add isopropylamine (1.2 eq) dropwise via a dropping funnel over 20-30 minutes. The internal temperature should be carefully monitored and maintained below 10 °C.
-
Imine Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 30-45 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. The temperature should be kept below 15 °C during the addition.
-
Reaction Completion: Once the NaBH₄ addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir overnight (12-16 hours) to ensure the reduction is complete.
-
Workup - Quenching: Carefully quench the reaction by slowly adding deionized water (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield N-(4-methoxyphenyl)propan-2-amine as a clear to pale yellow liquid.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-anisaldehyde spot and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Applications in Synthesis
N-(4-methoxyphenyl)propan-2-amine is not typically an active pharmaceutical ingredient itself but serves as a valuable building block or intermediate in the synthesis of more complex molecules. Its structure, featuring a secondary amine and an electron-rich aromatic ring, makes it a versatile precursor.
Role as a Precursor in Drug Development:
The N-isopropyl and p-methoxyphenyl moieties are present in various pharmacologically active compounds. This intermediate can be used in synthetic routes targeting:
-
Beta-adrenergic receptor agonists: The N-isopropyl group is a common feature in many beta-agonist drugs.
-
Serotonin receptor ligands: The methoxy-substituted phenyl ring is a key pharmacophore for certain serotonin receptor subtypes.
-
Scaffold for library synthesis: It can be used as a starting material in combinatorial chemistry to generate libraries of related compounds for high-throughput screening.
The logical relationship for its use as a synthetic intermediate is outlined below.
Caption: General synthetic pathway utilizing the title compound as a precursor.
Concluding Remarks
N-(4-methoxyphenyl)propan-2-amine is a fundamental chemical intermediate with well-defined properties and established synthesis routes. Its utility in medicinal chemistry and organic synthesis is primarily as a precursor for constructing more complex molecular architectures. The protocols and data presented in this guide offer a robust foundation for its application in a research and development setting, emphasizing the importance of procedural validation through analytical characterization.
An In-depth Technical Guide to N-Isopropyl-4-methoxyaniline (CAS 16495-67-3): A Versatile Building Block in Modern Drug Discovery
Introduction
N-Isopropyl-4-methoxyaniline, identified by CAS number 16495-67-3, is a substituted aniline derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural combination of a secondary isopropylamine and a para-methoxy substituted benzene ring makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, and a focused discussion on its emerging applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the synthetic potential of this compound.
Core Chemical and Physical Properties
This compound is a multifaceted molecule with a well-defined set of physicochemical properties that are crucial for its handling, reaction optimization, and application.
Systematic IUPAC Name: 4-methoxy-N-(propan-2-yl)aniline[1]
Synonyms: Isopropyl-(4-methoxy-phenyl)-amine, N-isopropyl-p-anisidine[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16495-67-3 | [2] |
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | 158 °C at 25 Torr | Inferred from similar compounds |
| SMILES | CC(C)Nc1ccc(OC)cc1 | [2] |
| InChIKey | ZVAXFKMPKLESSD-UHFFFAOYSA-N | [1] |
The presence of both a hydrogen bond donor (the N-H group) and acceptor (the nitrogen and oxygen atoms), along with a moderate lipophilicity conferred by the isopropyl and methoxy groups, underpins its utility as a building block in drug discovery.
Synthesis and Characterization
The most direct and widely applicable method for the synthesis of this compound is through the reductive amination of p-anisidine (4-methoxyaniline) with acetone. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Synthetic Workflow: Reductive Amination
The reductive amination process is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.[3] The workflow involves the condensation of an amine with a ketone to form an imine, followed by reduction.
Caption: Reductive amination workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Acetone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid (optional, as catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in methanol. To this solution, add acetone (1.5 eq). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise to the stirred solution. Foaming may occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.6-6.9 ppm. - Methoxy group (OCH₃): A singlet around δ 3.7-3.8 ppm. - Isopropyl methine (CH): A septet around δ 3.5-3.7 ppm. - Isopropyl methyl groups (CH₃)₂: A doublet around δ 1.1-1.2 ppm. - Amine proton (NH): A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 114-153 ppm. - Methoxy carbon (OCH₃): A peak around δ 55-56 ppm. - Isopropyl methine carbon (CH): A peak around δ 45-50 ppm. - Isopropyl methyl carbons (CH₃)₂: A peak around δ 22-23 ppm. |
| IR (Infrared) | - N-H stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C aromatic stretch: Peaks in the 1500-1600 cm⁻¹ region. - C-N stretch: A band in the 1250-1350 cm⁻¹ region. - C-O stretch (aryl ether): A strong band around 1230-1250 cm⁻¹. |
| MS (Mass Spec.) | - Molecular ion (M⁺): A peak at m/z = 165. - Common fragmentation patterns would involve the loss of a methyl group (m/z = 150) and the loss of an isopropyl group (m/z = 122). |
Applications in Drug Development: A Scaffold for Bioactive Molecules
The structural motifs present in this compound are frequently encountered in biologically active compounds, making it a valuable starting material for the synthesis of new therapeutic agents. Its utility is particularly notable in the development of kinase inhibitors and antimicrobial agents.
Role in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The anilino moiety is a well-established pharmacophore in many kinase inhibitors, often acting as a hinge-binding element in the ATP-binding pocket of the enzyme.
Recent studies have highlighted the importance of the N-alkyl substitution on the aniline scaffold for achieving potency and selectivity. For instance, research on inhibitors of casein kinase 2 (CSNK2A) and proviral integration site for Moloney murine leukemia virus (PIM) kinases demonstrated that an isopropylamine group was a potent inhibitor of both kinases, suggesting that the branched alkyl group is a favorable feature for binding.[6] Furthermore, the broader class of 4-anilinoquinolines has been identified as potent and narrow-spectrum inhibitors of cyclin G associated kinase (GAK), an important regulator of viral and bacterial entry into host cells.[7][8]
The this compound scaffold provides a synthetically accessible starting point for the elaboration into more complex kinase inhibitors. The secondary amine allows for facile derivatization, such as acylation or arylation, to introduce further points of interaction with the target kinase.
Caption: Workflow for the development of kinase inhibitors from the this compound scaffold.
Potential as an Antimicrobial Precursor
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Substituted anilines and their derivatives have been explored as a source of new antibacterial compounds. A study on fatty acid derived 4-methoxybenzylamides demonstrated their potential as antimicrobial agents, with the 4-methoxyphenyl moiety being a key structural feature.[9] Although this study used the isomeric 4-methoxybenzylamine, it highlights the potential of the 4-methoxyphenyl group in antimicrobial drug design.
Furthermore, azo compounds prepared from 4-methoxyaniline have shown potent antibacterial activities against several bacterial species.[10] These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel antimicrobial compounds, where the N-isopropyl group can be retained or modified to optimize activity and pharmacokinetic properties.
Safety and Handling
Based on GHS classifications for the parent compound, 4-methoxyaniline, and related anilines, this compound should be handled with care. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 16495-67-3) is a synthetically versatile building block with significant potential in the field of drug development. Its straightforward synthesis via reductive amination and the presence of key pharmacophoric features—the N-isopropylaniline and 4-methoxyphenyl motifs—make it an attractive starting point for the design and synthesis of novel kinase inhibitors and antimicrobial agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering valuable insights for researchers and scientists working at the forefront of medicinal chemistry. As the quest for new and effective therapeutics continues, the utility of such well-characterized and adaptable chemical scaffolds will undoubtedly continue to grow.
References
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BENZYL-4-METHOXYANILINE(17377-95-6) IR Spectrum [chemicalbook.com]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
A Comprehensive Spectroscopic Guide to N-Isopropyl-4-methoxyaniline for Advanced Research
This technical guide provides an in-depth analysis of the spectral data for N-Isopropyl-4-methoxyaniline (CAS 16495-67-3), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By integrating experimental protocols with expert interpretation, this guide serves as a practical resource for the unambiguous identification and characterization of this compound.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is an aromatic amine characterized by an isopropyl group attached to the nitrogen atom and a methoxy group at the para-position of the aniline ring.[1] This substitution pattern significantly influences its spectroscopic properties and chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | --INVALID-LINK-- |
| CAS Number | 16495-67-3 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal peak shape.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Caption: Workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data and Interpretation
While the experimental ¹H NMR spectrum for this compound is not publicly available in the searched databases, we can predict the chemical shifts and coupling patterns based on the analysis of analogous compounds such as 2-Isopropyl-4-methoxyaniline[2] and other N-alkylated anilines.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.8 | d | 2H | Ar-H (ortho to -NH) |
| ~6.6-6.7 | d | 2H | Ar-H (ortho to -OCH₃) |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.5-3.6 | septet | 1H | -CH(CH₃)₂ |
| ~3.4 | br s | 1H | -NH |
| ~1.15 | d | 6H | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Protons: The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to those ortho to the methoxy group.
-
Methoxy Protons: A sharp singlet around 3.75 ppm is characteristic of the three equivalent protons of the methoxy group.
-
Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.
-
Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectral Data and Interpretation
Similar to the proton NMR, the predicted ¹³C NMR spectrum is based on data from related structures.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C (-OCH₃) |
| ~142 | Ar-C (-NH) |
| ~115 | Ar-CH (ortho to -OCH₃) |
| ~114 | Ar-CH (ortho to -NH) |
| ~55.8 | -OCH₃ |
| ~45 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
Interpretation:
-
Aromatic Carbons: The two quaternary aromatic carbons attached to the heteroatoms (-NH and -OCH₃) will appear at lower field. The protonated aromatic carbons will appear at higher field.
-
Aliphatic Carbons: The methoxy carbon will resonate around 55.8 ppm. The methine and methyl carbons of the isopropyl group are expected around 45 ppm and 23 ppm, respectively.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in this compound.
Experimental Protocol for FTIR Analysis
Objective: To obtain the infrared spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
Caption: Workflow for ATR-FTIR analysis.
IR Spectral Data and Interpretation
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2850 | Strong | Aliphatic C-H Stretch |
| ~1610, 1510 | Strong | C=C Aromatic Ring Stretch |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~820 | Strong | p-Disubstituted Benzene C-H Bend |
Interpretation:
-
The presence of a medium intensity band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
-
Strong absorptions in the 2970-2850 cm⁻¹ region confirm the presence of the aliphatic isopropyl group.
-
The characteristic C=C stretching vibrations of the aromatic ring are expected around 1610 and 1510 cm⁻¹.
-
The strong bands at approximately 1240 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.
-
A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,4-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.
Experimental Protocol for Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: Workflow for EI-Mass Spectrometry analysis.
Mass Spectrum and Fragmentation Analysis
Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of the compound.
-
Major Fragment Ions:
-
m/z = 150 (M-15): Loss of a methyl radical (•CH₃) from the isopropyl group is a very common fragmentation pathway for isopropyl-substituted compounds. This results in a stable secondary benzylic carbocation.
-
m/z = 122: This fragment could arise from the loss of the entire isopropyl group (•C₃H₇) from the molecular ion.
-
m/z = 108: Subsequent loss of a methyl radical from the methoxy group of the m/z 123 fragment (from a different fragmentation pathway) or loss of CO from the m/z 150 fragment could lead to this ion.
-
Fragmentation Pathway:
The primary fragmentation is expected to be the α-cleavage at the isopropyl group, leading to the loss of a methyl radical to form a highly stabilized iminium ion at m/z 150.
Caption: Predicted major fragmentation pathways of this compound.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound. While experimental spectra for this specific molecule are not widely available in public databases, a detailed analysis of its structural analogues allows for reliable prediction and interpretation of its NMR, IR, and MS data. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this important chemical intermediate.
References
An In-Depth Technical Guide to N-Isopropyl-4-methoxyaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-methoxyaniline, a substituted aniline derivative, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science. Its molecular structure, featuring a methoxy-substituted benzene ring and an isopropyl-substituted amine, provides a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. This guide offers an in-depth exploration of its fundamental properties, a detailed protocol for its synthesis, a comprehensive overview of its characterization, and a discussion of its current and potential applications.
Core Molecular and Physical Properties
This compound is characterized by the following key identifiers and properties:
| Property | Value | Source |
| Molecular Formula | C10H15NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [2] |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | [2] |
| CAS Number | 16495-67-3 | [1][2] |
| Synonyms | N-iso-Propyl-4-methoxyaniline, Isopropyl-(4-methoxy-phenyl)-amine | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of p-anisidine with acetone. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine. This method is widely favored for its high yield and operational simplicity.
Reaction Mechanism
The synthesis proceeds via the following mechanistic steps:
-
Imine Formation: The primary amine of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a C=N double bond, yielding the N-(propan-2-ylidene)-4-methoxyaniline intermediate. This step is often catalyzed by a weak acid.
-
Reduction: The imine intermediate is then reduced to the corresponding secondary amine. A mild reducing agent, such as sodium borohydride (NaBH4), is typically employed for this transformation, as it selectively reduces the imine in the presence of the aromatic ring.
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
p-Anisidine
-
Acetone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in methanol.
-
Addition of Reagents: To the stirred solution, add acetone (1.5 to 2.0 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Completion and Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine. Carefully quench the reaction by the slow addition of water.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group's methine proton, and the isopropyl group's methyl protons. The aromatic protons will appear as two distinct doublets in the aromatic region (typically δ 6.5-7.0 ppm). The methoxy group will present as a sharp singlet around δ 3.7-3.8 ppm. The isopropyl methine proton will be a septet, and the two methyl groups will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, with the carbon attached to the methoxy group being the most downfield among the aromatic carbons. The carbons of the isopropyl group and the methoxy carbon will also be clearly identifiable.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H Stretch: A secondary amine N-H stretch will be observed in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be present just above and below 3000 cm⁻¹, respectively.
-
C=C Aromatic Stretch: Aromatic ring C=C stretching will appear in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong C-O stretching band for the methoxy group will be evident around 1250 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns will likely involve the loss of the isopropyl group and other characteristic cleavages.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules across various industries.
Caption: Key application areas for this compound.
Pharmaceutical Synthesis
The parent compound, p-anisidine, is a well-established building block in the pharmaceutical industry.[3] this compound, as a derivative, offers a scaffold that can be further functionalized to create novel drug candidates. The secondary amine provides a reactive site for the introduction of various pharmacophores, while the methoxy group can influence the compound's solubility and metabolic stability.
Agrochemicals
In the agrochemical sector, aniline derivatives are precursors to a wide range of herbicides, pesticides, and fungicides. The structural features of this compound make it a potential intermediate for the synthesis of new crop protection agents.[4]
Dyes and Pigments
Aromatic amines are fundamental components in the synthesis of azo dyes.[5] The amine group of this compound can be diazotized and coupled with other aromatic compounds to produce a variety of colored substances for use as dyes and pigments.
Safety and Handling
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a straightforward and high-yielding synthetic route. Its well-defined physical and spectroscopic properties, combined with its potential for further chemical modification, make it an important tool for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This guide provides a solid foundation for its synthesis, characterization, and application in various fields of chemical research and development.
References
Material Safety Data Sheet (MSDS) for N-Isopropyl-4-methoxyaniline.
Introduction
N-Isopropyl-4-methoxyaniline, a substituted aniline derivative, is a compound of significant interest in the realms of chemical synthesis and drug discovery. Its unique structural features, comprising a methoxy group and an isopropyl substituent on the aniline core, impart specific chemical properties that make it a versatile intermediate. This guide provides a comprehensive overview of this compound, covering its chemical identity, physical and chemical properties, synthesis, safe handling protocols, and toxicological profile. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Chemical Identity and Properties
Proper identification and understanding of the physical and chemical properties of a compound are fundamental to its effective and safe use in a laboratory setting.
Nomenclature and Identifiers
-
Systematic Name: 4-methoxy-N-(propan-2-yl)aniline[1]
-
Common Synonyms: this compound, this compound, Isopropyl-(4-methoxy-phenyl)-amine[1][2]
-
Molecular Weight: 165.23 g/mol [1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing experiments, understanding its behavior in various solvents, and developing analytical methods.
| Property | Value | Source |
| Molecular Weight | 165.23 g/mol | --INVALID-LINK--[1] |
| Appearance | Not explicitly available, but related compounds are light yellow to brown crystalline solids. | --INVALID-LINK--[3] |
| Boiling Point | Not explicitly available for this compound. The related compound 4-isopropylaniline has a boiling point of 224°C. | --INVALID-LINK--[4] |
| Melting Point | Not explicitly available for this compound. The related compound p-anisidine has a melting point of 56-59°C. | --INVALID-LINK--[5] |
| Solubility | Insoluble in water. | --INVALID-LINK--[6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and logical approach involves the reductive amination of p-anisaldehyde with isopropylamine. This method is efficient and proceeds through a well-understood reaction mechanism.
Illustrative Synthesis Workflow: Reductive Amination
The diagram below outlines the key steps in the synthesis of this compound via reductive amination.
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in a suitable solvent such as methanol.
-
Amine Addition: Add isopropylamine to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or GC-MS), a reducing agent such as sodium borohydride is carefully added in portions. This step reduces the imine to the desired secondary amine.
-
Quenching and Extraction: After the reduction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a secondary amine and an electron-rich aromatic ring allows for a variety of chemical transformations.[7]
-
Scaffold for Biologically Active Molecules: The N-isopropyl-4-methoxyphenyl moiety can be found in the core structure of various compounds investigated for their biological activity.
-
Intermediate in Multi-Step Syntheses: It can be used as a starting material for the synthesis of heterocyclic compounds or as a precursor for introducing the N-isopropyl-4-methoxyphenyl group into a larger molecule. The amine functionality allows for reactions like acylation and alkylation, while the aromatic ring can undergo electrophilic substitution.[7]
Material Safety and Handling
A thorough understanding of the hazards associated with a chemical is paramount for ensuring laboratory safety. The following information is a summary of the key safety data for this compound and related compounds.
Hazard Identification and GHS Classification
Based on aggregated data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Aquatic Hazard, Long-Term (Category 3): Harmful to aquatic life with long-lasting effects.[1]
GHS Pictograms:
Signal Word: Warning[1]
Hazard Statements:
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize risk.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[8]
-
-
Storage:
First-Aid Measures
In case of exposure, immediate and appropriate first-aid measures should be taken.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[8]
-
Specific Hazards: Emits toxic fumes under fire conditions.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.[8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[10]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]
The logical flow for responding to a chemical spill is outlined below:
Caption: Accidental chemical spill response workflow.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[9][12] However, based on data for structurally similar compounds like p-anisidine, it is prudent to handle it with care. P-anisidine is known to be toxic if swallowed, fatal in contact with skin, and may cause damage to organs (blood) through prolonged or repeated exposure.[4][13]
Conclusion
This compound is a valuable chemical intermediate with applications in synthetic and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding to aid scientists in their work with this compound, emphasizing a culture of safety and scientific integrity.
References
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemtrack.org [chemtrack.org]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Research Applications of Substituted Anisidines: From Benchtop Synthesis to Advanced Materials and Therapeutics
An in-depth technical guide by a Senior Application Scientist
Introduction: The Versatile Anisidine Scaffold
Substituted anisidines, or methoxyanilines, are a class of aromatic organic compounds that feature both an amino (-NH₂) and a methoxy (-OCH₃) group attached to a benzene ring. The relative positions of these two functional groups—ortho (1,2), meta (1,3), and para (1,4)—give rise to distinct isomers with unique physicochemical properties and reactivity profiles. While seemingly simple, this structural motif serves as a remarkably versatile and powerful building block across a spectrum of scientific disciplines. The interplay between the electron-donating methoxy group and the nucleophilic amino group governs the scaffold's utility, making it a cornerstone intermediate in medicinal chemistry, a functional component in materials science, and a reliable reagent in analytical chemistry.
This guide provides an in-depth exploration of the potential research applications of substituted anisidines. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple catalog of uses to explain the underlying chemical principles and causality behind experimental choices. We will delve into established protocols, present comparative data, and map out the logical workflows that transform this humble intermediate into high-value final products.
Chapter 1: Applications in Medicinal Chemistry and Drug Discovery
The aniline substructure is a privileged motif in medicinal chemistry, prized for its ability to form key hydrogen bonds and participate in pi-stacking interactions within biological targets.[1] However, the aniline core is also a known structural alert, often associated with metabolic instability and the formation of reactive metabolites.[2][3] Substituted anisidines represent a strategically modified version of this scaffold, where the methoxy group can be used to fine-tune electronic properties, solubility, and metabolic stability, making them valuable starting points for drug design.
Antimicrobial and Antifungal Agents
A primary application of substituted anisidines in this field is the synthesis of Schiff bases (imines). The condensation reaction between the primary amine of an anisidine and an aldehyde or ketone of another molecule creates a C=N bond, which is a critical pharmacophore in many antimicrobial agents. The resulting molecules often exhibit enhanced biological activity compared to the parent compounds.
The causality for this enhanced activity lies in the lipophilicity and structure of the Schiff base. The imine group can interact with microbial cell membranes, disrupting their integrity, or chelate with essential metal ions within the microorganism, inhibiting enzymatic processes crucial for its survival.
One prominent pathway involves reacting an anisidine with a bioactive ketone, such as isatin (1H-indole-2,3-dione). The resulting Schiff base can be further complexed with various metal ions (e.g., Ni(II), Pd(II), Ag(I)) to generate organometallic compounds with potent and broad-spectrum antimicrobial activity.[4][5][6] Studies have shown that these complexes are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger.[4][5]
Caption: Workflow for developing anisidine-based antimicrobial agents.
Experimental Protocol: Synthesis and Antimicrobial Screening of an o-Anisidine-Isatin Schiff Base
This protocol describes a representative synthesis based on established literature.[4][5]
Objective: To synthesize the Schiff base ligand (E)-3-((2-methoxyphenyl)imino)indolin-2-one and evaluate its antimicrobial activity.
Materials:
-
o-Anisidine (ortho-methoxyaniline)
-
Isatin (1H-indole-2,3-dione)
-
Absolute Ethanol
-
Standard bacterial strains (e.g., Enterococcus faecalis, Acinetobacter baumannii) and fungal strains (Aspergillus niger)
-
Appropriate growth media (e.g., Nutrient Broth, Sabouraud Dextrose Agar)
-
Spectrophotometer (for optical density measurements)
Methodology:
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve 1.0 mmol of isatin in 20 mL of absolute ethanol.
-
Add 1.0 mmol of o-anisidine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator. A yield of approximately 85% can be expected.[4][5]
-
Characterize the synthesized compound using FT-IR (look for the characteristic C=N imine stretch), ¹H-NMR, and Mass Spectrometry.
-
-
Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the compound in the appropriate sterile growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism. Include positive (microbe, no compound) and negative (medium, no microbe) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Anticancer Drug Leads
Preliminary research has highlighted the potential of anisidine derivatives as anticancer agents. The Brine Shrimp Lethality Test (BSLT) is a common, cost-effective preliminary assay to evaluate cytotoxicity. A Schiff base synthesized from p-anisidine and 4-formylpyridine demonstrated significant toxicity in this assay, suggesting a potential for anticancer activity that warrants further investigation in specific cancer cell lines.[7][8]
| Compound | Assay Type | Result (LC₅₀) | Source(s) |
| 4-methoxy-N-(pyridine-4-ylmethylene)aniline | BSLT | 18.66 ppm | [7][8] |
| Additional compounds would be listed here | |||
| Caption: Cytotoxicity data for a representative p-anisidine derivative. |
Central Nervous System (CNS) Agents
The anisidine scaffold is a key building block for several classes of CNS-active drugs. The specific positioning of the methoxy and amino groups allows for precise interactions with receptor binding pockets. A Brønsted acid-catalyzed reaction has been developed for the meta-amination of anisidines, providing a direct and scalable route to precursors for 5-HT₆ receptor antagonists, which are investigated as antipsychotic and anti-schizophrenic drugs.[9] Furthermore, substituted anilines, including 3-methoxyaniline (m-anisidine), are integral to the structure-activity relationship (SAR) studies of non-competitive antagonists for the metabotropic glutamate receptor 5 (mGlu₅), a target for treating anxiety and pain.[10]
Chapter 2: Innovations in Materials Science
The electronic properties and molecular structure of substituted anisidines make them excellent candidates for the development of functional materials, from protective coatings to advanced colorants.
High-Efficiency Corrosion Inhibitors
Corrosion is a major industrial challenge, and organic inhibitors are a preferred solution for protecting metals in acidic environments. Anisidines have proven to be highly effective corrosion inhibitors for various metals, including aluminum, zinc, and steel.[11][12]
The mechanism of inhibition is rooted in the molecule's ability to adsorb onto the metal surface. This adsorption is facilitated by the presence of nitrogen and oxygen heteroatoms with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal.[12] This process forms a protective film that isolates the metal from the corrosive medium. The strength and coverage of this film are influenced by the inhibitor's concentration, temperature, and isomeric form. The adsorption process typically follows the Langmuir adsorption isotherm model.[11][13]
Caption: Mechanism of corrosion inhibition by substituted anisidines.
Studies have consistently shown high inhibition efficiencies, often exceeding 90%, depending on the conditions. The relative effectiveness of the isomers can vary based on the metal and acid system.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Source(s) |
| p-Anisidine | Aluminum | 0.4 M HCl | 93.0 | [13] |
| m-Anisidine | Zinc | 0.01 M H₃PO₄ | 98.7 | [11] |
| p-Anisidine | N80 Steel | 15% HCl | 88.3 | [12] |
| Caption: Comparative corrosion inhibition efficiencies of anisidine isomers. |
Experimental Protocol: Gravimetric (Weight Loss) Method for Evaluating Corrosion Inhibition
This protocol is a standard and reliable method for determining inhibitor efficiency.[11]
Objective: To quantify the corrosion inhibition efficiency of p-anisidine for mild steel in a hydrochloric acid solution.
Materials:
-
Mild steel coupons of known dimensions (e.g., 2 cm x 5 cm x 0.2 cm)
-
Hydrochloric acid (HCl), 1 M solution
-
p-Anisidine
-
Absolute ethanol, acetone
-
Analytical balance (accurate to 0.1 mg)
-
Water bath/thermostat
Methodology:
-
Coupon Preparation:
-
Mechanically polish the steel coupons with different grades of emery paper, rinse with deionized water, degrease with ethanol, dry with acetone, and weigh accurately.
-
Store the prepared coupons in a moisture-free desiccator.
-
-
Inhibitor Solution Preparation:
-
Prepare a blank solution of 1 M HCl.
-
Prepare a series of test solutions of 1 M HCl containing different concentrations of p-anisidine (e.g., 20 mM, 40 mM, 60 mM, 80 mM).
-
-
Immersion Test:
-
Immerse one prepared coupon into 100 mL of each test solution and the blank solution.
-
Maintain the temperature at a constant value (e.g., 30°C) using a water bath.
-
After a set immersion period (e.g., 6 hours), remove the coupons.
-
-
Analysis:
-
Carefully rinse the coupons with deionized water, scrub with a soft brush to remove corrosion products, rinse again, dry with acetone, and re-weigh accurately.
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the Corrosion Rate (CR) in g·m⁻²·h⁻¹ using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.
-
Intermediates in Dye and Pigment Synthesis
Anisidines are foundational intermediates in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, printing, and food industries.[14][15] The synthesis is a classic two-step electrophilic aromatic substitution process.
-
Diazotization: The amino group of the anisidine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt then acts as an electrophile and is reacted with a coupling component (typically an electron-rich aromatic compound like a phenol or another aniline) to form the final azo compound, characterized by the -N=N- chromophore.
The specific isomer of anisidine and the choice of coupling component are critical as they dictate the final color, fastness, and solubility of the dye.[14][16] For instance, p-anisidine is a key precursor for producing a range of colors, including maroon and blue dyes.[16]
Caption: Synthesis pathway for an azo dye using p-anisidine.
Chapter 3: Core Applications in Analytical Chemistry
The defined reactivity of anisidines makes them valuable reagents for quantitative and qualitative analysis in various fields, from food science to environmental testing.
Food Quality and Safety: The Anisidine Value (AV)
In the analysis of fats and oils, the p-Anisidine Value (p-AV) is a critical measure of secondary lipid oxidation. While the peroxide value (PV) measures primary oxidation products (hydroperoxides), the p-AV quantifies the level of secondary oxidation products, particularly unsaturated aldehydes.[17] These secondary products are directly responsible for the rancid flavors and off-odors in degraded oils.
The test is based on the reaction of p-anisidine with aldehydes in an isooctane solution. This condensation forms a Schiff base that produces a yellowish product, which can be quantified spectrophotometrically by measuring its absorbance at 350 nm.[17] The p-AV is an official method of the American Oil Chemists' Society (AOCS) and is a global standard for assessing the quality and shelf-life of edible oils.
Experimental Protocol: Spectrophotometric Determination of the p-Anisidine Value (p-AV)
Objective: To determine the p-AV of a given oil sample to assess its oxidative stability.
Materials:
-
Oil sample (e.g., sunflower oil, fish oil)
-
Isooctane (2,2,4-trimethylpentane)
-
p-Anisidine (reagent grade)
-
Glacial acetic acid
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Reagent Preparation:
-
Prepare the p-anisidine reagent by dissolving 0.25 g of p-anisidine in 100 mL of glacial acetic acid. This solution should be prepared fresh and protected from light.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5-2.0 g of the oil sample into a 25 mL volumetric flask and dissolve it in isooctane, making up to the mark. Let this be Solution A.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of Solution A at 350 nm against a blank of pure isooctane. This is the absorbance of the fat itself (Ab).
-
Pipette 5 mL of Solution A into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add exactly 1 mL of the p-anisidine reagent.
-
Shake both tubes and store them in the dark for exactly 10 minutes.
-
Measure the absorbance of the sample solution at 350 nm against the blank solution (containing isooctane and the reagent). This is the absorbance after the reaction (As).
-
-
Calculation:
-
Calculate the p-Anisidine Value (p-AV) using the formula: p-AV = 25 * (1.2 * As - Ab) / m, where 'm' is the mass of the oil sample in grams.
-
Trace Metal Detection
p-Anisidine also serves as a colorimetric reagent for the detection and quantification of certain metal ions. For instance, it reacts with copper(III) ions in a slightly acidic medium to form a stable, pink-colored complex.[17] The intensity of this color, which has a maximum absorbance at 533 nm, is directly proportional to the concentration of Cu(III), allowing for its spectrophotometric determination.[17] This provides a simple and effective method for quantifying trace amounts of this specific metal ion in aqueous samples.
Conclusion and Future Outlook
Substituted anisidines are far more than simple chemical intermediates; they are enabling scaffolds that drive innovation across diverse research landscapes. From creating life-saving antimicrobial compounds and CNS drugs to protecting industrial infrastructure from corrosion and ensuring the quality of our food supply, their applications are both broad and impactful.
Looking forward, the utility of this scaffold continues to expand. Emerging research in organic electronics is exploring the use of aniline-based structures in the development of novel organic semiconductors.[18] The primary challenge and opportunity for future research will be to continue harnessing the synthetic versatility of the anisidine core while mitigating the potential toxicological risks associated with the aniline motif.[2] The development of novel derivatives and bioisosteric replacements that retain the functional benefits while improving the safety profile will ensure that substituted anisidines remain a vital tool in the arsenal of scientists and researchers for years to come.
References
- 1. cresset-group.com [cresset-group.com]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Studies of 𝒐-Anisidine-Isatin Derived Schiff Base and Its Metal Complexes [en.civilica.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent | Semantic Scholar [semanticscholar.org]
- 9. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]
- 18. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of N-Isopropyl-4-methoxyaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of N-Isopropyl-4-methoxyaniline, a key intermediate in various fields of chemical synthesis. In the absence of extensive publicly available quantitative data, this document synthesizes theoretical principles, extrapolated data from the parent compound 4-methoxyaniline (p-anisidine), and detailed experimental protocols to empower researchers in predicting and determining its solubility. This guide emphasizes the causality behind solubility phenomena, offering a framework for solvent selection in synthesis, purification, and formulation.
Introduction: The Significance of Solubility for this compound
This compound, a derivative of p-anisidine, is a versatile molecule in organic synthesis. Its utility in the development of pharmaceuticals, agrochemicals, and specialty materials is intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for:
-
Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for optimal interaction with other reagents.
-
Purification Strategies: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.
-
Formulation Development: For applications in drug delivery, achieving the desired concentration in a suitable carrier solvent is a critical determinant of bioavailability and efficacy.
This guide provides the foundational knowledge to navigate these challenges by exploring the molecular characteristics of this compound and their influence on its solubility.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is governed by the interplay of its three key structural features: the aromatic ring, the methoxy group, and the N-isopropyl group.
-
The Aromatic Core: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar solvents through van der Waals interactions.
-
The Methoxy Group (-OCH₃): This group introduces polarity and possesses hydrogen bond accepting capabilities, enhancing solubility in polar aprotic and, to some extent, polar protic solvents.
-
The N-Isopropyl Group (-NH-CH(CH₃)₂): This functional group has a significant impact on the molecule's overall solubility profile. The secondary amine can act as a hydrogen bond donor and acceptor. However, the bulky isopropyl group introduces steric hindrance, which can disrupt the crystal lattice of the solid, potentially increasing solubility. Concurrently, the alkyl nature of the isopropyl group increases the molecule's overall lipophilicity and nonpolar character compared to its parent compound, p-anisidine.[1]
The molecule's predicted octanol-water partition coefficient (XLogP3) of 2.7 indicates a greater preference for lipidic environments over aqueous ones.[2]
Solubility Profile of the Parent Compound: 4-Methoxyaniline (p-Anisidine)
To establish a baseline for predicting the solubility of this compound, it is instructive to examine the known solubility of its parent compound, 4-methoxyaniline.
| Solvent Class | Solvent | IUPAC Name | Solubility of 4-Methoxyaniline | Rationale |
| Polar Protic | Water | Water | 21 g/L (20 °C)[3] | Moderate solubility due to hydrogen bonding with the amine and methoxy groups. |
| Methanol | Methanol | Freely Soluble[4] | High solubility due to strong hydrogen bonding interactions. | |
| Ethanol | Ethanol | Freely Soluble[4] | High solubility due to favorable hydrogen bonding. | |
| Polar Aprotic | Acetone | Propan-2-one | Soluble[4] | Good solubility due to dipole-dipole interactions. |
| Acetonitrile | Acetonitrile | Soluble | Favorable dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble | Strong polar interactions lead to high solubility. | |
| Nonpolar | Toluene | Toluene | Soluble | Favorable van der Waals forces with the aromatic ring. |
| Hexane | Hexane | Limited Solubility[5] | Unfavorable interactions between the polar groups and the nonpolar solvent. | |
| Diethyl Ether | Ethoxyethane | Very Soluble[6] | A good balance of polar and nonpolar characteristics for this solute. |
Predicted Solubility Profile of this compound
The addition of the isopropyl group to the nitrogen atom is expected to alter the solubility profile observed for p-anisidine. The increased lipophilicity and steric bulk will likely lead to the following trends:
-
Decreased solubility in highly polar solvents like water.
-
Increased solubility in nonpolar solvents like hexane and toluene.
-
Maintained or enhanced solubility in moderately polar solvents like ethers and ketones.
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Water | Low | The larger hydrophobic isopropyl group will decrease favorable interactions with water. |
| Methanol | Methanol | High | Expected to remain highly soluble due to hydrogen bonding capabilities. | |
| Ethanol | Ethanol | High | Similar to methanol, strong hydrogen bonding is anticipated. | |
| Polar Aprotic | Acetone | Propan-2-one | High | Good balance of polarity to solvate the molecule. |
| Acetonitrile | Acetonitrile | Medium to High | Favorable dipole-dipole interactions should lead to good solubility. | |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | High | Strong polar interactions are expected to effectively dissolve the compound. | |
| Nonpolar | Toluene | Toluene | High | Increased lipophilicity from the isopropyl group will enhance solubility. |
| Hexane | Hexane | Medium | The larger nonpolar moiety should improve solubility compared to p-anisidine. | |
| Diethyl Ether | Ethoxyethane | Very High | The ether's characteristics are well-suited to the mixed polarity of the solute. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative data, the following isothermal shake-flask method is recommended. This protocol is a self-validating system for generating reliable solubility data.
Materials and Equipment
-
This compound (95% purity or higher)[7]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials (20 mL) with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume (e.g., 10 mL) of the desired solvent to each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a minimum of 24 hours to ensure saturation is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to achieve complete phase separation.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant from each vial.
-
Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL or g/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)
-
Diagram of the Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Molecular Interactions and Solubility: A Visual Representation
The solubility of this compound in different solvent types is dictated by the dominant intermolecular forces.
Caption: Solute-solvent interactions for this compound.
Conclusion and Field-Proven Insights
While direct quantitative solubility data for this compound remains to be extensively published, a robust predictive framework can be established based on its molecular structure and the known properties of its parent compound, p-anisidine. The presence of the N-isopropyl group is predicted to increase its lipophilicity, thereby enhancing its solubility in nonpolar and moderately polar solvents while reducing its affinity for highly polar media like water.
For drug development professionals and synthetic chemists, this guide provides not only a theoretical understanding but also a practical, validated protocol for the in-house determination of precise solubility data. This empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development timeline for novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3.imimg.com [3.imimg.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Buy p-Anisidine | 29191-52-4 [smolecule.com]
- 7. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
Theoretical Investigation of N-Isopropyl-4-methoxyaniline: A-Depth Technical Guide
This guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of N-Isopropyl-4-methoxyaniline. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of computational chemistry to understand and predict molecular behavior.
Introduction: The Significance of this compound
This compound, a derivative of aniline, possesses a unique molecular architecture that makes it a valuable intermediate in the synthesis of various organic compounds. Its structure, featuring a methoxy group and an isopropyl group attached to the aniline core, imparts specific electronic and steric properties that are crucial for its reactivity and potential applications, including in the development of pharmaceuticals and functional materials.[1][2]
A thorough understanding of its molecular geometry, electronic landscape, and vibrational characteristics is paramount for predicting its chemical behavior, designing novel synthetic pathways, and understanding its potential biological activity. Theoretical investigations, employing quantum mechanical calculations, offer a powerful and cost-effective approach to elucidate these properties at the molecular level.[3][4][5] This guide details the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to unravel the intricacies of the this compound molecular structure.
Computational Methodology: A First-Principles Approach
To obtain reliable insights into the molecular properties of this compound, we employ a synergistic approach combining two fundamental quantum chemistry methods: Hartree-Fock (HF) and Density Functional Theory (DFT).[6]
Hartree-Fock (HF) Theory: This ab initio method provides a foundational understanding of the electronic structure by solving the Schrödinger equation for a many-electron system in an approximate manner. It treats electron-electron repulsion in an averaged way, providing a good starting point for more advanced calculations.
Density Functional Theory (DFT): DFT has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational efficiency.[4][5] Instead of the complex many-electron wavefunction, DFT utilizes the electron density to determine the system's energy.[5] For this investigation, the widely-used B3LYP hybrid functional is selected. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust description of electronic correlation for a wide range of organic molecules.[7]
Basis Set Selection: The choice of basis set is critical for the accuracy of quantum chemical calculations. We will utilize the 6-311++G(d,p) basis set. This Pople-style basis set provides a flexible description of the electron distribution by employing triple-zeta valence functions, diffuse functions (++) to accurately model lone pairs and non-covalent interactions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
Computational Workflow
The theoretical investigation follows a systematic workflow, beginning with the initial molecular structure input and culminating in the analysis of its properties.
References
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. catalog.article4pub.com [catalog.article4pub.com]
- 4. 5.1 Introduction⣠Chapter 5 Density Functional Theory ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: High-Purity Isolation of N-Isopropyl-4-methoxyaniline via Flash Column Chromatography
Abstract
N-Isopropyl-4-methoxyaniline is a pivotal intermediate in the synthesis of specialized organic molecules, particularly within the pharmaceutical and agrochemical sectors. The purity of this secondary aromatic amine is paramount, as contaminants can propagate through synthetic schemes, leading to diminished yields, complex downstream purifications, and compromised activity of the final compounds. This document provides a comprehensive, field-tested guide for the purification of crude this compound utilizing normal-phase flash column chromatography. We delve into the causal logic behind methodological choices, from stationary and mobile phase selection to sample loading and fraction analysis, ensuring a reproducible and efficient purification workflow.
Introduction: The Chromatographic Challenge of Aromatic Amines
This compound (C₁₀H₁₅NO, MW: 165.23 g/mol ) is a basic compound due to the lone pair of electrons on the nitrogen atom.[1] This basicity presents a specific challenge during purification on standard silica gel, which is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[2] The interaction between the basic amine and the acidic silica can lead to several undesirable outcomes:
-
Irreversible Adsorption: Strong acid-base interactions can cause the compound to bind tightly to the stationary phase, resulting in significant yield loss.
-
Peak Tailing: Non-ideal interactions lead to broad, asymmetrical peaks during elution, which severely compromises resolution and the ability to separate the target compound from closely related impurities.
-
On-Column Degradation: The acidic environment of the silica can potentially degrade sensitive amine compounds.
To overcome these challenges, this protocol incorporates a proven strategy: the modification of the mobile phase with a small quantity of a competing base, such as triethylamine (TEA). The TEA neutralizes the acidic silanol groups, preventing deleterious interactions with the target amine and promoting sharp, symmetrical elution profiles.[2][3][4]
Pre-Purification Analysis: Characterizing the Crude Product
Prior to undertaking preparative chromatography, a thorough analysis of the crude material is essential for developing an effective purification strategy.
2.1. Potential Impurities
The impurity profile is dictated by the synthetic route used to prepare the this compound. Common synthetic pathways can introduce specific contaminants:
-
Unreacted Starting Materials: Residual p-anisidine or an isopropylating agent may be present.
-
Over-alkylation Products: Di-isopropylation of the aniline nitrogen or alkylation on the aromatic ring can occur.
-
Isomeric Byproducts: Depending on the synthesis, positional isomers could be formed.[5]
2.2. Thin-Layer Chromatography (TLC) for Method Development
TLC is an indispensable tool for rapidly scouting optimal mobile phase conditions before committing to a large-scale column.[6]
-
Objective: To find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for this compound. This Rƒ range typically ensures good separation on a column, allowing for adequate resolution without requiring excessively long elution times.
-
Procedure:
-
Dissolve a small sample of the crude material in a volatile solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Develop the plate in a sealed chamber containing a test solvent system. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).
-
Incorporate 0.5-1% triethylamine (TEA) into the mobile phase to mitigate tailing.
-
Visualize the separated spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., ninhydrin or permanganate).[4]
-
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
3.1. Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Grade (e.g., 230-400 mesh) |
| Mobile Phase | Hexanes (or Petroleum Ether) | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade | |
| Apparatus | Glass Chromatography Column | Appropriate size for scale |
| Eluent Reservoirs, Tubing | ||
| Fraction Collector (optional) or Test Tubes | ||
| Rotary Evaporator | ||
| TLC Plates, Chamber, UV Lamp |
3.2. Step-by-Step Methodology
Step 1: Column Packing (Slurry Method) The slurry packing method is highly recommended as it minimizes the entrapment of air bubbles and ensures a homogeneously packed column bed, which is critical for achieving high resolution.[4]
-
Select a column of appropriate diameter based on the mass of crude product to be purified (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate + 0.5% TEA).
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Open the column outlet and allow the silica to settle as the solvent drains. Gently tap the sides of the column to encourage even packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Never allow the silica bed to run dry.
Step 2: Sample Loading (Dry Loading) For compounds that are not highly soluble in the initial mobile phase, or to ensure a very sharp starting band, dry loading is the preferred technique.[7]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Carefully concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder as a uniform layer on top of the packed column bed.
-
Carefully add a thin protective layer of sand (approx. 0.5 cm) over the sample layer.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Apply gentle positive pressure (using compressed air or a pump) to achieve a steady flow rate (a typical flow rate for flash chromatography is ~2 inches/minute).
-
Begin collecting fractions immediately. The fraction size should be appropriate for the column volume and expected separation.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more tightly bound compounds. For example, move from a 95:5 to a 90:10 Hexanes:Ethyl Acetate mixture (always maintaining the 0.5% TEA).
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the mobile phase using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent and triethylamine.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Summary of Key Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase. If issues persist, consider using amine-functionalized silica.[2] |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Provides a good polarity range for many organic compounds. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Critical. Neutralizes acidic silica sites.[3][4] If tailing is still observed, slightly increase the TEA concentration. |
| Target Rƒ (TLC) | 0.2 - 0.4 | Ensures good resolution on the column. If Rƒ is too high, decrease mobile phase polarity. If too low, increase polarity. |
| Sample Loading | Dry Loading | Provides a sharper band and better separation, especially for less soluble samples.[7] |
Safety and Handling
This compound and its related compounds require careful handling.
-
Hazards: Harmful if swallowed.[1] May cause skin and eye irritation.[8] Handle in a well-ventilated area or chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol detailed herein provides a robust and reliable method for the purification of crude this compound by flash column chromatography. By understanding the chemical principles governing the interaction between the basic analyte and the acidic stationary phase, and by implementing a modified mobile phase, researchers can consistently achieve high purity, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences.
References
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Purification of N-Isopropyl-4-methoxyaniline by Recrystallization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of N-Isopropyl-4-methoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this secondary aromatic amine is critical for downstream applications, and recrystallization is a powerful technique for achieving high levels of purity. This document outlines the scientific principles behind solvent selection, provides a step-by-step protocol for recrystallization, and offers a troubleshooting guide for common issues, such as oiling out and low recovery. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification strategies for this compound and structurally related compounds.
Introduction: The Importance of Purity
This compound is a substituted aniline derivative whose utility in synthetic chemistry is directly correlated with its purity. Impurities stemming from its synthesis, such as unreacted starting materials or over-alkylated byproducts, can lead to undesirable side reactions, reduced yields in subsequent steps, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system to achieve a highly purified crystalline solid.[1]
The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain soluble at all temperatures.[1] This differential solubility allows for the selective crystallization of the target compound upon cooling, leaving the impurities behind in the mother liquor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[2] |
| Molecular Weight | 165.23 g/mol | PubChem[2] |
| Appearance | Reported as a solid; commercial samples may be off-white to brown | Inferred from related compounds[3] |
| Boiling Point | 158 °C @ 25 Torr | ChemicalBook |
| Purity (Commercial) | Typically ~95% | AChemBlock[4] |
The parent amine, p-anisidine, is soluble in polar organic solvents like ethanol and methanol, and its solubility is pH-dependent.[5] This suggests that similar solvents are a good starting point for the N-isopropyl derivative.
Understanding Potential Impurities
The impurity profile of crude this compound is largely dependent on the synthetic route employed. Two common synthetic pathways are:
-
Reductive Amination of p-Anisidine with Acetone: This method involves the reaction of p-anisidine with acetone to form an imine, which is then reduced to the secondary amine.[6][7]
-
N-alkylation of p-Anisidine with an Isopropyl Halide: This involves the direct reaction of p-anisidine with a reagent like isopropyl bromide.[8]
Based on these synthetic routes, the following impurities are commonly encountered:
| Impurity | Origin | Rationale for Removal by Recrystallization |
| p-Anisidine | Unreacted starting material | Generally more polar than the product, may remain in a polar mother liquor. |
| N,N-diisopropyl-4-methoxyaniline | Over-alkylation byproduct | More non-polar than the desired product, may have different solubility characteristics. |
| Oxidation Products | Air oxidation of the aniline moiety | Often highly colored and polar, can sometimes be removed with activated charcoal.[9][10] |
Experimental Protocols
Solvent Screening: The Cornerstone of Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good candidate solvent will require a relatively large volume to dissolve the solid at room temperature.
-
If the solid is sparingly soluble at room temperature, gently heat the test tube in a water bath. A good solvent will dissolve the solid completely upon heating.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
-
Based on the properties of the parent p-anisidine, the following solvents and solvent systems should be prioritized for screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol
-
Solvent Pairs: Ethanol/Water, Methanol/Water, Isopropanol/Water, Toluene/Hexane
-
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (e.g., 95% ethanol) has been identified through screening.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and the chosen solvent (e.g., 95% ethanol) in small portions.
-
Gently heat the mixture on a hot plate with stirring until the solid just dissolves. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute mass).
-
Gently reheat the mixture to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel by pouring hot solvent through it.
-
Quickly filter the hot solution into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[11] | Add more solvent to the hot solution to decrease saturation.[11] Lower the temperature at which crystallization begins by using a lower boiling point solvent or a solvent pair. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[12] |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to increase the concentration.[11] Induce crystallization by scratching the inner surface of the flask or by adding a seed crystal. |
| Low Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing the crystals. Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal during the recrystallization process. Ensure the starting material is of reasonable quality; pre-purification by column chromatography may be necessary for highly impure samples. |
Alternative Purification Strategy: Salt Formation and Recrystallization
For amines that are difficult to crystallize or are oils at room temperature, conversion to a salt followed by recrystallization can be a highly effective purification strategy. The ionic nature of the salt generally leads to a more crystalline material.
Conclusion
The purification of this compound by recrystallization is a highly effective method for obtaining material of high purity suitable for demanding applications in research and development. A systematic approach to solvent selection, coupled with a carefully executed recrystallization protocol, will yield the best results. For challenging purifications, conversion to a crystalline salt provides a robust alternative. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals working with this important chemical intermediate.
References
- 1. mt.com [mt.com]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Anisidine - Wikipedia [en.wikipedia.org]
- 4. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
Application Notes & Protocols: Leveraging N-Isopropyl-4-methoxyaniline in Modern Heterocyclic Synthesis
Abstract
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of a significant percentage of all FDA-approved drugs.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex architectures. N-Isopropyl-4-methoxyaniline, a readily available secondary aniline, offers a unique combination of electronic and steric properties that make it a versatile precursor for a range of heterocyclic systems. This document provides an in-depth guide for researchers, outlining the core attributes of this reagent and presenting detailed protocols for its application in the synthesis of valuable heterocyclic frameworks, such as tetrahydroquinolines and other fused systems. The causality behind experimental choices is emphasized to empower scientists to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of this compound
This compound is an aromatic amine distinguished by two key features that modulate its reactivity:
-
An Electron-Donating Methoxy Group: Positioned para to the amine, the methoxy group enriches the electron density of the benzene ring through resonance. This potent activation significantly enhances the ring's nucleophilicity, making it highly susceptible to electrophilic attack, a cornerstone of many cyclization strategies.
-
A Sterically Shielding Isopropyl Group: The N-isopropyl group provides moderate steric bulk. This can influence regioselectivity in cyclization reactions and can also be a crucial element of the final molecule's structure, often contributing to improved metabolic stability or target binding affinity in drug candidates.
This combination makes the molecule an ideal starting point for constructing fused heterocyclic systems where the aniline ring becomes part of the final structure. Traditional synthetic approaches often face challenges such as harsh conditions and low yields; leveraging well-chosen precursors can mitigate these issues.[3]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for safe and effective experimental design.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-N-propan-2-ylaniline | [4] |
| CAS Number | 16495-67-3 | [4][5] |
| Molecular Formula | C₁₀H₁₅NO | [4][5] |
| Molecular Weight | 165.23 g/mol | [4] |
| Appearance | Data not consistently available; related anilines are often crystalline solids. | [6][7] |
| Purity | Typically >95% | [5] |
| Primary Hazards | Acute toxicity (oral), Harmful to aquatic life with long-lasting effects. | [4] |
Safety Precautions: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation.[4] Refer to the specific Safety Data Sheet (SDS) from your supplier before use.
Synthetic Workflow Overview
The application of this compound in heterocyclic synthesis typically involves a two-stage logical flow: first, the functionalization of the amine or an ortho position, followed by an intramolecular cyclization event.
Caption: General workflow for heterocyclic synthesis.
Application Protocol 1: Synthesis of a Tetrahydroquinoline Scaffold via Electrophilic Cyclization
Tetrahydroquinolines are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules.[8] This protocol describes a plausible acid-catalyzed intramolecular electrophilic cyclization to form a 1-isopropyl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative. The strategy relies on first performing a Michael addition with an α,β-unsaturated carbonyl compound, followed by cyclization and reduction.
Mechanistic Rationale
The reaction proceeds via a well-established pathway for substituted anilines.[8] The electron-rich aromatic ring, activated by the methoxy group, acts as the nucleophile. An acid catalyst protonates the carbonyl of the side chain, generating a carbocation or a polarized intermediate, which serves as the electrophile. The subsequent intramolecular attack, followed by dehydration and reduction, yields the final heterocyclic product.
Caption: Plausible mechanism for Tetrahydroquinoline synthesis.
Step-by-Step Protocol
Step 1: Synthesis of N-Benzyl-3-(4-methoxy-N-isopropylanilino)propanamide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (16.5 g, 0.1 mol), N-benzylacrylamide (16.1 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid (p-TOSA, ~0.5 g).
-
Causality: This is an acid-catalyzed Michael addition. p-TOSA protonates the acrylamide, making it a more potent electrophile for the nucleophilic aniline nitrogen.[8] No solvent is initially required as the neat reaction is often efficient.
-
-
Reaction: Heat the mixture gently to 80-90 °C with continuous stirring. The mixture should become a homogenous liquid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting aniline spot indicates completion (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Add 100 mL of dichloromethane (DCM) and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary.
Step 2: Cyclization to form the Tetrahydroquinoline
-
Reagent Preparation: Place the crude propanamide intermediate from Step 1 into a 250 mL flask. Add 100 mL of polyphosphoric acid (PPA) or Eaton's reagent.
-
Causality: PPA serves as both the acid catalyst and a powerful dehydrating agent, facilitating both the intramolecular Friedel-Crafts type acylation and the subsequent dehydration step.
-
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours. The solution will become dark and viscous.
-
Workup: Carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice with stirring. This quenches the reaction and hydrolyzes the PPA.
-
Neutralization: Basify the acidic aqueous solution by the slow addition of concentrated sodium hydroxide solution until the pH is ~9-10. This will precipitate the crude product.
-
Extraction: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the intermediate enone, which can then be reduced to the final tetrahydroquinoline using a standard reducing agent like sodium borohydride.
| Parameter | Condition | Rationale |
| Cyclization Catalyst | Polyphosphoric Acid (PPA) | Strong acid and dehydrating agent, promotes intramolecular acylation. |
| Temperature | 100-120 °C | Provides sufficient thermal energy to overcome the activation barrier for the Friedel-Crafts reaction. |
| Workup | Quenching on ice | Safely moderates the highly exothermic hydrolysis of PPA. |
| Representative Yield | 50-65% (over 2 steps) | Typical for this class of multi-step synthesis. |
Prospective Applications & Future Directions
The utility of this compound is not limited to tetrahydroquinolines. Its inherent reactivity makes it a suitable candidate for a variety of other powerful synthetic transformations:
-
Aza-Wacker Cyclizations: The N-H bond can be replaced with an alkenyl group. Subsequent treatment with a Palladium(II) catalyst could trigger an intramolecular aminopalladation, leading to the formation of various N-heterocycles.[9]
-
Three-Component Reactions: It can serve as the amine component in multicomponent reactions (MCRs), reacting with diketones and another carbonyl source to rapidly generate complex aniline derivatives in a single step.[10]
-
Visible-Light Photocatalysis: Modern photocatalytic methods can generate α-amino radicals from secondary amines, which can then engage in cyclization reactions with tethered alkenes to build complex, C(sp³)-rich N-heterospirocycles.[11]
The continued exploration of this and related building blocks will undoubtedly unlock new pathways to novel molecular architectures for drug discovery and materials science.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes & Protocols: N-Isopropyl-4-methoxyaniline as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of N-Isopropyl-4-methoxyaniline in Medicinal Chemistry
This compound is a substituted aniline that serves as a highly versatile and critical intermediate in the synthesis of numerous organic compounds, particularly within the pharmaceutical industry.[1][2] Its molecular structure, featuring a reactive secondary amine and an electron-rich methoxy-substituted aromatic ring, makes it an ideal precursor for building the complex molecular architectures required for therapeutic efficacy.[1]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, purification, and quality control of this compound. Furthermore, it illustrates its direct application in the synthesis of a prominent class of Active Pharmaceutical Ingredients (APIs): β-blockers, thereby underscoring its significance in modern drug discovery and manufacturing.[3][4][5]
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety profile of a chemical intermediate is paramount for successful and safe laboratory execution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | [6] |
| Synonyms | p-Anisidine, N-isopropyl-; Isopropyl(4-methoxyphenyl)amine | [6] |
| CAS Number | 16495-67-3 | [6][7] |
| Molecular Formula | C₁₀H₁₅NO | [6] |
| Molecular Weight | 165.23 g/mol | [6] |
| Physical State | Not specified, handle as chemical reagent | |
| Purity | Typically >95% | [7] |
Safety & Handling: this compound is classified as an irritant and may be harmful if swallowed.[6] It is also considered harmful to aquatic life with long-lasting effects.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) before commencing any experimental work.
Synthesis Protocol: Reductive Amination
The most efficient and widely utilized method for synthesizing this compound is the reductive amination of p-anisidine with acetone.[8] This two-step, one-pot reaction offers high yields and excellent selectivity, minimizing the formation of over-alkylated byproducts.[8][9]
Causality: The reaction first involves the formation of a Schiff base (imine) intermediate from the nucleophilic attack of the primary amine (p-anisidine) on the carbonyl carbon of acetone.[8][10] This is followed by the selective reduction of the C=N double bond by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the desired secondary amine.[8][9] Sodium borohydride is the preferred reagent for this step due to its mild nature and excellent chemoselectivity for the imine over the ketone, preventing the reduction of unreacted acetone.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (12.3 g, 0.1 mol). Dissolve it in 100 mL of methanol.
-
Imine Formation: To the stirred solution, add acetone (8.7 mL, 0.12 mol, 1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
Self-Validation: Monitor the formation of the imine by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexane eluent system. The disappearance of the p-anisidine spot indicates the completion of this step.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (5.7 g, 0.15 mol, 1.5 eq) portion-wise over 30 minutes.
-
Causality: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.[8]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until the imine intermediate is fully consumed, as confirmed by TLC.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting oil by vacuum distillation to yield pure this compound.
Application as an Intermediate: Synthesis of β-Blockers
The N-isopropyl moiety is a common structural feature in many β-adrenergic receptor antagonists (β-blockers), a class of drugs used to manage cardiovascular diseases like angina and hypertension.[3][5][11] this compound is a key precursor for synthesizing certain β-blockers, where the aniline nitrogen is incorporated into the final drug structure.
Synthetic Pathway to a Propranolol Analog
The synthesis of many β-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[3][4] While this compound itself is not directly used for propranolol, its structural elements are representative. A key step in many related syntheses is the nucleophilic attack of an amine, such as isopropylamine, on an epoxide ring.
Caption: Generalized synthesis pathway for β-blocker APIs.
Recent innovations have demonstrated that this crucial ring-opening reaction can be dramatically accelerated. For instance, using an amine-functionalized graphene oxide (NGO) membrane reactor allows the synthesis of propranolol from its key intermediates to be completed in under 5 seconds at room temperature with nearly 100% yield and selectivity.[12] This highlights the continuous development in optimizing synthetic routes for established APIs.
Analytical & Quality Control Protocols
Ensuring the purity and identity of this compound is critical before its use in subsequent API synthesis steps.[1] A combination of chromatographic and spectroscopic techniques should be employed.
Table 2: Quality Control Methodologies
| Technique | Parameter | Expected Result |
| TLC | Eluent: 20% Ethyl Acetate/Hexane | Single spot (Rf ≈ 0.4-0.5) |
| ¹H NMR | Solvent: CDCl₃ | Peaks corresponding to methoxy, isopropyl, aromatic, and N-H protons. |
| IR Spectroscopy | Sample: Neat Film | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H aromatic/aliphatic stretching (~3100-2800 cm⁻¹), and C-O stretching (~1240 cm⁻¹). |
| LC-MS | Mobile Phase: Acetonitrile/Water | A major peak corresponding to the [M+H]⁺ ion at m/z 166.1. |
Rationale for QC: Each technique provides orthogonal data to confirm the intermediate's identity and purity. TLC is a rapid, qualitative check for reaction completion and purity. NMR provides definitive structural confirmation. IR spectroscopy confirms the presence of key functional groups.[13] LC-MS provides highly sensitive purity analysis and confirms the molecular weight.[13][14]
Conclusion
This compound is a foundational intermediate whose robust synthesis via reductive amination and versatile reactivity make it indispensable in pharmaceutical development. The protocols and analytical methods detailed in this guide provide a self-validating framework for its preparation and quality assessment, ensuring its suitability for the rigorous demands of API manufacturing. As synthetic methodologies evolve, the efficient and controlled production of such key intermediates will continue to be a cornerstone of the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 6. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. 16495-67-3|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: N-Isopropyl-4-methoxyaniline in Agrochemical Synthesis
Introduction: The Strategic Importance of N-Isopropyl-4-methoxyaniline in Modern Agrochemical Design
This compound, a substituted aniline derivative, is emerging as a pivotal building block in the synthesis of novel agrochemicals. Its unique structural features—a secondary isopropylamine group and a methoxy-activated phenyl ring—offer a versatile platform for creating a diverse range of herbicidal, fungicidal, and insecticidal candidates. The isopropyl group can impart favorable physicochemical properties such as optimal lipophilicity for enhanced plant uptake and translocation, while the methoxy-substituted aniline core is a well-established pharmacophore in numerous commercial agrochemicals.
These application notes provide a comprehensive guide for researchers and professionals in the agrochemical industry on the utility of this compound. We will delve into its application in the synthesis of two major classes of herbicides: triazines and phenylureas. The protocols detailed herein are based on established and robust chemical transformations, offering a practical framework for the development of next-generation crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.
| Property | Value | Source |
| CAS Number | 16495-67-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Application I: Synthesis of Novel Triazine Herbicides
Triazine herbicides are a cornerstone of modern agriculture, known for their effectiveness in controlling broadleaf and grassy weeds.[1] The synthetic pathway to these compounds typically involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with various amines.[2][3][4][5][6][7] The differential reactivity of the chlorine atoms on the triazine ring allows for controlled, stepwise additions, enabling the synthesis of a diverse library of compounds.[4][5][7]
This compound serves as an excellent nucleophile in this reaction, owing to the electron-donating effect of the methoxy group and the secondary amine. By reacting this compound with cyanuric chloride, novel triazine herbicides with potentially unique selectivity and efficacy profiles can be developed.
Logical Workflow for Triazine Herbicide Synthesis
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Aniline Derivatives
An application note on analytical methods for the characterization of aniline derivatives.
Abstract
Aniline and its derivatives are foundational chemical structures in a multitude of industrial and pharmaceutical applications, including the synthesis of dyes, polymers, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] Their potential toxicity and environmental impact necessitate robust, validated analytical methods for their unambiguous identification, purity assessment, and quantification.[3][4] This guide provides a comprehensive framework of analytical methodologies for the characterization of synthesized aniline derivatives. We will delve into the core chromatographic and spectroscopic techniques, presenting detailed, field-proven protocols. The causality behind experimental choices is explained, and all methodologies are grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[5][6]
The Strategic Approach to Characterization
A single analytical technique is insufficient for the complete characterization of an aniline derivative. A multi-technique, orthogonal approach is required to build a complete profile of a compound's identity, purity, and stability. Spectroscopic methods provide definitive structural information, while chromatographic techniques are essential for assessing purity and quantifying the compound against impurities.
The following workflow illustrates the synergistic relationship between these techniques for the comprehensive analysis of a newly synthesized aniline derivative.
Caption: Integrated workflow for aniline derivative characterization.
The Pillar of Trust: Analytical Method Validation
Before employing any analytical method for quality control or regulatory submission, it must be validated to demonstrate its suitability for the intended purpose.[7] The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring that the method yields precise, accurate, and reproducible results.[6][8][9] Method validation is a self-validating system that provides documented evidence of a method's reliability.[5]
Key validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.[10][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. emerypharma.com [emerypharma.com]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Isopropyl-4-methoxyaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-methoxyaniline is a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. As an intermediate, its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of compounds in complex mixtures. This application note presents a robust and reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for purity assessment, impurity profiling, and quality control.
The developed method leverages a C18 stationary phase, which is well-suited for the retention of moderately non-polar compounds like this compound, based on hydrophobic interactions. The mobile phase, a mixture of an organic solvent and a buffered aqueous solution, is optimized to achieve efficient separation and symmetrical peak shapes. The principles of this method are grounded in established chromatographic theory for the analysis of aromatic amines.[1]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is paramount for the rational development of an HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[2] |
| Molecular Weight | 165.23 g/mol | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
| pKa (predicted) | 6.66 ± 0.32 | ChemicalBook[3] |
The XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, making this compound an ideal candidate for reversed-phase chromatography. The predicted pKa suggests that the compound is a weak base. Controlling the pH of the mobile phase is therefore crucial to ensure consistent retention and peak shape by maintaining a single ionic form of the analyte.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (Purity ≥ 95%)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (ACS grade)
-
0.45 µm syringe filters (for sample preparation)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or DAD detector | Standard analytical instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column is a good starting point for the analysis of non-polar aromatic amines.[1] |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) | A mixture of acetonitrile and a buffered aqueous phase is a common starting point for aromatic amine analysis.[1] The acidic pH ensures the analyte is in a single ionic form. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a stable column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan from 200-400 nm | While a specific UV spectrum for this compound is not readily available, many aniline derivatives absorb at 254 nm.[1] A DAD allows for the determination of the optimal wavelength and spectral confirmation of the peak. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Solution:
-
Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Workflow
Caption: HPLC analysis workflow from sample preparation to data reporting.
Method Validation Protocol
To ensure the developed analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][4][5][6]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a DAD. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. | Recovery should be between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified.
Caption: Key system suitability parameters and their acceptance criteria.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. By employing a standard C18 column and a simple isocratic mobile phase, this method can be readily implemented in most analytical laboratories for quality control and research purposes. The provided validation framework, based on ICH guidelines, ensures that the method will generate accurate and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- [webbook.nist.gov]
- 4. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Monitoring N-Isopropyl-4-methoxyaniline Reactions with Thin Layer Chromatography
Abstract
This document provides a comprehensive guide to the application of Thin Layer Chromatography (TLC) for monitoring chemical reactions involving N-Isopropyl-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and organic synthesis, these notes detail not just the procedural steps but also the underlying chemical principles that govern the separation and visualization processes. By understanding the "why" behind the "how," practitioners can effectively troubleshoot and adapt these protocols for a variety of reaction contexts, ensuring robust and reliable reaction monitoring.
Introduction: The Strategic Role of TLC in Synthesis
In the landscape of organic synthesis and drug development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount.[1][2] Thin Layer Chromatography (TLC) serves as an indispensable tool for this purpose, offering a simple, cost-effective, and swift method to qualitatively assess the composition of a reaction mixture.[1][2] For reactions involving this compound, a key intermediate in various synthetic pathways, TLC allows for the real-time tracking of starting material consumption and product formation. This immediate feedback is crucial for optimizing reaction conditions, determining reaction endpoints, and identifying the presence of byproducts.[2][3]
This compound (also known as 4-methoxy-N-(propan-2-yl)aniline) is an aromatic amine whose reactivity is influenced by the electron-donating methoxy group and the secondary isopropylamine substituent.[4][5] Common reactions may include N-alkylation, acylation, or electrophilic aromatic substitution. Monitoring these transformations by TLC relies on the differential polarity of the reactants, products, and any intermediates, which in turn dictates their mobility on the stationary phase.
Foundational Principles: The Science of Separation
The efficacy of TLC hinges on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[6]
-
Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[6] For the analysis of amines like this compound, silica gel is a common choice.[7] However, the acidic nature of silica can sometimes lead to strong adsorption and "tailing" of basic compounds. In such cases, using alumina plates or amine-functionalized silica gel plates can yield better separation.[8][9]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.[7]
-
Separation Mechanism: As the mobile phase ascends the plate, it carries the spotted compounds with it. The distance a compound travels is inversely proportional to its affinity for the stationary phase.[10][11] More polar compounds will have a stronger interaction with the polar stationary phase (e.g., silica gel) and will therefore travel a shorter distance, resulting in a lower Retention Factor (Rf) value.[10][11] Conversely, less polar compounds will be more soluble in the mobile phase and travel further up the plate, exhibiting a higher Rf value.[11][12]
The Retention Factor (Rf) is a key quantitative measure in TLC, calculated as follows:[10][11][13]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An ideal separation will have distinct spots with Rf values typically between 0.3 and 0.7.[14]
Experimental Design & Protocols
Materials and Reagents
| Component | Specification | Supplier Example |
| TLC Plates | Silica Gel 60 F254, Aluminum or Glass backed | Merck, SiliCycle[15] |
| Alumina or Amine-functionalized plates (optional) | SiliCycle, FUJIFILM Wako | |
| Solvents | Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane | HPLC Grade |
| Visualization Reagents | UV Lamp (254 nm) | |
| p-Anisaldehyde stain or Ninhydrin stain | Sigma-Aldrich[16][17] | |
| Apparatus | TLC developing chamber, Capillary spotters, Forceps, Heat gun |
Protocol 1: General Reaction Monitoring
This protocol is designed for monitoring a typical reaction of this compound, such as an acylation or alkylation, where a change in polarity is expected.
Step-by-Step Methodology:
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three equidistant points on this line for spotting.[3]
-
Sample Preparation: Prepare dilute solutions of your starting material (this compound) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting:
-
On the leftmost mark, spot the starting material.
-
On the rightmost mark, spot the reaction mixture.
-
On the center mark, co-spot both the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[3]
-
Ensure the spots are small (2-3 mm in diameter) to prevent streaking.[10]
-
-
Developing the Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure solvent vapor saturation.
-
Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[6] Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will typically appear as dark spots.[16] Circle the spots with a pencil.
-
For enhanced visualization, especially if products are not UV-active, use a chemical stain. p-Anisaldehyde is a good general-purpose stain for nucleophiles like amines.[16] Ninhydrin can also be used for primary and secondary amines.[17] Dip the plate in the stain and gently heat with a heat gun until colored spots appear.
-
-
Interpretation:
Selecting and Optimizing the Mobile Phase
The choice of mobile phase is crucial for achieving good separation. A common starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[7][9]
| Scenario | Observation | Action | Rationale |
| High Rf values (>0.8) | All spots are near the solvent front. | Decrease the polarity of the mobile phase. | The eluent is too polar, causing all components to travel with the solvent front. Reduce the proportion of the polar solvent (e.g., from 1:1 Hexane:EtOAc to 3:1).[12][14] |
| Low Rf values (<0.2) | All spots remain near the baseline. | Increase the polarity of the mobile phase. | The eluent is not polar enough to move the components up the plate. Increase the proportion of the polar solvent (e.g., from 3:1 Hexane:EtOAc to 1:1).[12][14] |
| Poor Separation | Spots are close together or overlapping. | Try a different solvent system. | A different solvent system may offer different selectivity. For example, substituting ethyl acetate with dichloromethane can alter the separation. |
| Tailing of Amine Spot | The spot for this compound is elongated. | Add a small amount of a basic modifier. | Add a few drops of triethylamine or a small percentage of ammonium hydroxide to the mobile phase to neutralize the acidic silica gel, improving the spot shape.[19] Alternatively, use an alumina or amine-functionalized plate.[8][9] |
A systematic approach is to start with a 1:1 mixture of hexane and ethyl acetate and then adjust the ratio based on the initial results.[9]
Visualization Techniques for Aromatic Amines
While this compound and many of its derivatives are UV-active due to the aromatic ring, chemical staining can provide confirmation and sometimes reveal non-UV-active byproducts.[16]
| Visualization Method | Principle | Applicability for this compound | Expected Result |
| UV Light (254 nm) | Compounds with conjugated systems absorb UV light, quenching the fluorescence of the indicator in the TLC plate.[16] | Excellent. The aromatic ring makes it and its derivatives UV-active. | Dark spots on a fluorescent green background.[16] |
| p-Anisaldehyde Stain | Reacts with nucleophiles like amines upon heating to form colored products.[16] | Good. The amine functionality will react. | Colored spots (often pink, purple, or brown) on a light background.[16] |
| Ninhydrin Stain | Reacts with primary and secondary amines to form a colored product (Ruhemann's purple).[17] | Good. This compound is a secondary amine. | Purple or pink spots.[20] |
| Cinnamaldehyde | Can be used for the detection of aromatic primary amines with electron-donating groups.[21][22] | May not be effective for the secondary amine this compound but could be useful for related primary amine starting materials or byproducts.[21][22][23] | Yellow colored spots for reactive primary amines.[21][22] |
Diagrams and Workflows
TLC Experimental Workflow
Caption: Standard workflow for TLC analysis of a chemical reaction.
Logic for Mobile Phase Optimization
Caption: Decision tree for optimizing the mobile phase in TLC.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of TLC results, the following practices are essential:
-
Consistent Conditions: The Rf value is sensitive to several factors including the adsorbent layer thickness, mobile phase composition, temperature, and chamber saturation.[10] For comparative analysis, it is crucial to run samples and standards on the same plate under identical conditions.
-
Use of a Co-spot: As outlined in the protocol, a co-spot is a self-validating mechanism. It confirms that the spot corresponding to the starting material in the reaction mixture lane is indeed the starting material, even if its Rf value is slightly altered by the presence of other components in the mixture.[3]
-
Proper Technique: Avoid overloading the plate with sample, as this can lead to streaking and poor separation.[10] Ensure the solvent front runs evenly up the plate.[10]
By adhering to these principles, the TLC analysis becomes a self-validating system, providing trustworthy qualitative data on the progress of this compound reactions.
Conclusion
Thin Layer Chromatography is a powerful and agile technique for monitoring reactions involving this compound. Its successful application is rooted in a solid understanding of the principles of chromatography and a systematic approach to experimental design, particularly in the selection of the stationary and mobile phases. By following the detailed protocols and embracing the field-proven insights provided in these notes, researchers can confidently employ TLC to guide their synthetic efforts, leading to more efficient and successful outcomes in drug discovery and chemical development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. news-medical.net [news-medical.net]
- 3. How To [chem.rochester.edu]
- 4. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. proprep.com [proprep.com]
- 14. Home Page [chem.ualberta.ca]
- 15. silicycle.com [silicycle.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epfl.ch [epfl.ch]
- 21. researchgate.net [researchgate.net]
- 22. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00316F [pubs.rsc.org]
Scaling Up the Synthesis of N-Isopropyl-4-methoxyaniline: An Application Note and Protocol
< <
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-Isopropyl-4-methoxyaniline, with a specific focus on scaling up the process from laboratory to pilot-plant scale. We will delve into the prevalent synthetic methodologies, emphasizing the rationale behind procedural choices, and present a detailed, validated protocol for a scalable reductive amination approach. Key considerations for process optimization, safety, and purification at a larger scale are thoroughly discussed to ensure a robust and efficient manufacturing process.
Introduction: The Significance of this compound
This compound is a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif is a key component in numerous biologically active compounds. The reliable and scalable synthesis of this aniline derivative is therefore of paramount importance for the efficient production of downstream products. This guide aims to provide a detailed and practical protocol for its synthesis, with a strong emphasis on the principles and challenges associated with scaling up the reaction.
Synthetic Strategies: Choosing the Right Path
Several synthetic routes can be employed for the preparation of this compound. The most common and industrially viable methods include:
-
Reductive Amination: This is a widely used and highly efficient one-pot reaction involving the condensation of p-anisidine with acetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3] This method is often preferred for its high atom economy and relatively mild reaction conditions.
-
N-Alkylation of p-Anisidine: This involves the direct alkylation of p-anisidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. While straightforward, this method can suffer from over-alkylation, leading to the formation of the tertiary amine as a byproduct.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for forming C-N bonds.[4][5][6][7][8] It can be particularly useful for coupling challenging substrates but may be less cost-effective for large-scale production due to the expense of the palladium catalyst and ligands.
For the purpose of this guide, we will focus on the reductive amination pathway, as it represents a robust, scalable, and cost-effective approach for the synthesis of this compound.
Reaction Mechanism: The "How" and "Why" of Reductive Amination
The reductive amination of p-anisidine with acetone proceeds in two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of p-anisidine on the carbonyl carbon of acetone. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the corresponding imine (a Schiff base).[9][10][11]
-
Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and ease of handling.[9][12][13]
The overall reaction is illustrated below:
Caption: Reductive amination of p-anisidine with acetone.
Laboratory-Scale Synthesis Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Anisidine | 123.15 | 12.32 g | 0.1 |
| Acetone | 58.08 | 8.71 mL (6.97 g) | 0.12 |
| Methanol | 32.04 | 100 mL | - |
| Sodium Borohydride | 37.83 | 4.54 g | 0.12 |
| Acetic Acid (glacial) | 60.05 | ~1 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Diethyl Ether | - | As needed | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add p-anisidine (12.32 g, 0.1 mol) and methanol (100 mL). Stir the mixture until the p-anisidine is completely dissolved.
-
Imine Formation: Add acetone (8.71 mL, 0.12 mol) to the solution, followed by a catalytic amount of glacial acetic acid (~1 mL). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (4.54 g, 0.12 mol) in a small amount of water (~20 mL). Slowly add the sodium borohydride solution to the reaction mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Quenching and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.
Scaling Up the Synthesis: From Bench to Plant
Transitioning the synthesis of this compound from a laboratory setting to a larger scale introduces several critical considerations that must be addressed to ensure safety, efficiency, and product quality.
Key Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change |
| Reaction Vessel | Glassware (flasks) | Jacketed glass-lined or stainless steel reactors | Durability, better heat transfer, and larger volume capacity. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (impeller type) | Ensures efficient mixing and heat distribution in larger volumes. |
| Temperature Control | Ice bath/heating mantle | Reactor jacket with heating/cooling fluid | Precise and uniform temperature control is crucial for reaction kinetics and safety. |
| Reagent Addition | Dropping funnel | Metering pumps | Controlled and consistent addition rates are critical for managing exotherms. |
| Workup & Isolation | Separatory funnel, rotary evaporator | Centrifuge, filter press, distillation column | Efficient handling of large volumes of material. |
Process Safety
-
Exotherm Management: The reduction of the imine with sodium borohydride is an exothermic process. On a large scale, the heat generated can be significant and must be carefully managed to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. The rate of addition of the reducing agent should be carefully controlled.
-
Hydrogen Evolution: The reaction of sodium borohydride with protic solvents like methanol and water generates hydrogen gas, which is flammable. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen blanket) to prevent the formation of explosive mixtures.
-
Material Handling: p-Anisidine is toxic and a suspected carcinogen.[14] this compound is harmful if swallowed.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used.[16][17][18][19] Large-scale operations will require closed-system transfers to minimize exposure.
Scaled-Up Protocol
This protocol is designed for a 10 L jacketed reactor.
-
Reactor Preparation: Ensure the 10 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with p-anisidine (1.23 kg, 10 mol) and methanol (8 L). Start agitation to dissolve the solid.
-
Imine Formation: Add acetone (0.87 L, 12 mol) to the reactor, followed by glacial acetic acid (100 mL). Maintain the temperature at 20-25 °C and stir for 1-2 hours. Monitor the reaction by a suitable analytical method (e.g., TLC, GC) to confirm imine formation.
-
Reduction: Cool the reactor contents to 0-5 °C. Prepare a solution of sodium borohydride (0.45 kg, 12 mol) in water (2 L). Using a metering pump, add the sodium borohydride solution to the reactor at a controlled rate, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 2-3 hours.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of the imine intermediate. Once complete, carefully quench the reaction by the slow addition of water (5 L).
-
Phase Separation and Extraction: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Extract the organic layer with a suitable solvent like toluene or methyl tert-butyl ether (MTBE).
-
Washing: Wash the organic phase with a dilute sodium bicarbonate solution and then with brine.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purification: Purify the crude this compound by vacuum distillation.
Caption: Scaled-up synthesis workflow for this compound.
Conclusion
The reductive amination of p-anisidine with acetone provides a reliable and scalable route to this compound. Careful consideration of reaction parameters, particularly heat management and reagent addition rates, is crucial for a safe and efficient scale-up. The detailed protocols and considerations presented in this guide offer a solid foundation for researchers and process chemists to successfully transition this synthesis from the laboratory to a larger manufacturing scale.
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 10. amherst.edu [amherst.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. p-Anisidine - Wikipedia [en.wikipedia.org]
- 15. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Isopropyl-4-methoxyaniline
Welcome to the Technical Support Center for the synthesis of N-Isopropyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable secondary amine intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Achieving a high yield and purity of this compound is crucial for the success of subsequent synthetic steps. This guide will explore the two primary synthetic routes—Reductive Amination and Buchwald-Hartwig Amination—and provide detailed protocols and troubleshooting advice to overcome common challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors related to your chosen synthetic route. Here’s a breakdown of potential causes and solutions for both Reductive Amination and Buchwald-Hartwig Amination.
For Reductive Amination:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine from p-anisidine and acetone. This equilibrium-driven reaction can be a limiting factor.
-
Solution:
-
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water formed and drive the equilibrium towards the imine.
-
pH Optimization: The reaction is typically favored under slightly acidic conditions (pH 4-6) which can be achieved by adding a catalytic amount of a mild acid like acetic acid.[3]
-
-
-
Inactive or Insufficient Reducing Agent: The reducing agent is crucial for the conversion of the imine to the final amine product.
-
Solution:
-
Fresh Reducing Agent: Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). These reagents can degrade over time.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A 1.5 to 2-fold excess is common.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution:
-
Temperature Control: While imine formation can often be done at room temperature, the reduction step might benefit from gentle heating (e.g., 40-50 °C) to ensure completion. Monitor the reaction for potential side reactions at higher temperatures.
-
Reaction Time: Allow sufficient time for both the imine formation and the reduction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
-
For Buchwald-Hartwig Amination:
-
Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by impurities or improper handling.
-
Solution:
-
Use of Pre-catalysts: Employ commercially available, air-stable palladium pre-catalysts to ensure consistent activity.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.
-
Solution:
-
Ligand Screening: If yields are low, consider screening different phosphine ligands. For N-alkylation of anilines, bulky, electron-rich ligands such as XPhos or RuPhos often give good results.[5]
-
-
-
Base Strength and Solubility: The base plays a crucial role in the deprotonation of the amine.
-
Solution:
-
Strong, Non-nucleophilic Base: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Q: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?
A: The formation of side products can significantly complicate purification and reduce the overall yield. Here are some common impurities and strategies to avoid them:
For Reductive Amination:
-
Unreacted p-Anisidine: This is a common impurity if the reaction does not go to completion.
-
Solution:
-
Molar Ratio: Use a slight excess of acetone to ensure full conversion of the p-anisidine.
-
Reaction Monitoring: Monitor the reaction by TLC until the p-anisidine spot is no longer visible.
-
-
-
Over-alkylation (Tertiary Amine Formation): While less common with a bulky isopropyl group, it's a possibility.
-
Solution:
-
Controlled Stoichiometry: Use a controlled amount of acetone (close to a 1:1 molar ratio with p-anisidine).
-
-
-
Reduced Acetone (Isopropanol): The reducing agent can reduce the excess acetone to isopropanol.
-
Solution: This is generally not a major issue as isopropanol is volatile and can be easily removed during workup.
-
For Buchwald-Hartwig Amination:
-
Unreacted Starting Materials: Incomplete reaction can leave behind 4-bromoanisole or isopropylamine.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature.
-
Catalyst Loading: A low catalyst loading might lead to incomplete conversion. A typical loading is 1-2 mol%.
-
-
-
Hydrodehalogenation of 4-bromoanisole: This side reaction replaces the bromine atom with a hydrogen, forming anisole.
-
Solution:
-
Ligand Choice: Certain ligands can suppress this side reaction.
-
Reaction Conditions: Avoid excessively high temperatures.
-
-
-
Homocoupling of the Amine or Aryl Halide: This can lead to the formation of diisopropylamine or biaryl compounds.
-
Solution:
-
Proper Ligand and Catalyst System: A well-chosen catalyst system will favor the desired cross-coupling reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
A1: Both reductive amination and Buchwald-Hartwig amination are viable routes. The choice often depends on the scale of the synthesis and the availability of starting materials.
-
Reductive Amination: This is often preferred for its operational simplicity, use of readily available and inexpensive starting materials (p-anisidine and acetone), and avoidance of transition metal catalysts.[6] It is a good choice for both small and large-scale synthesis.
-
Buchwald-Hartwig Amination: This method offers a broader substrate scope and can be very high-yielding.[5] It is particularly useful if you are starting from an aryl halide like 4-bromoanisole. However, it requires a palladium catalyst and phosphine ligand, which can add to the cost and require more careful handling to exclude oxygen.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes).
-
Spot the TLC plate with the starting material(s) and a co-spot of the starting material and the reaction mixture.
-
As the reaction progresses, take small aliquots of the reaction mixture and spot them on the TLC plate.
-
The disappearance of the starting material spot(s) and the appearance of a new product spot will indicate the progress of the reaction. The product, this compound, will be less polar than p-anisidine but more polar than 4-bromoanisole.
-
Q3: What is the best way to purify the crude this compound?
A3: Flash column chromatography on silica gel is the most effective method for obtaining a highly pure product.
-
Procedure:
-
Concentrate the crude reaction mixture to remove the solvent.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. Start with a low percentage of the polar solvent and gradually increase it.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q4: My purified this compound is an oil, but I expected a solid. What should I do?
A4: this compound is often reported as a low-melting solid or an oil at room temperature. The presence of minor impurities or residual solvent can prevent it from solidifying. If high purity is required, re-purification by column chromatography is recommended.
Experimental Protocols
Protocol 1: Reductive Amination of p-Anisidine with Acetone
This one-pot procedure is a straightforward method for the synthesis of this compound.
Materials:
-
p-Anisidine
-
Acetone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (glacial)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add p-anisidine (1.0 eq) and methanol.
-
Add acetone (1.5 eq) and a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes).
Workflow for Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 4-bromoanisole with isopropylamine.
Materials:
-
4-Bromoanisole
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 4-bromoanisole (1.0 eq), isopropylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | p-Anisidine, Acetone | 4-Bromoanisole, Isopropylamine |
| Key Reagents | Reducing agent (e.g., NaBH₄) | Palladium catalyst, Phosphine ligand, Base |
| Typical Yield | 70-90% | 80-95% |
| Advantages | Inexpensive reagents, simple setup | High yields, broad scope |
| Disadvantages | Potential for over-alkylation | Cost of catalyst/ligand, air-sensitive |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol [7] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~6.7-6.8 (m, 4H, Ar-H), 3.75 (s, 3H, OCH₃), 3.5-3.6 (m, 1H, CH), 1.15 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~152.0, 142.0, 115.0, 114.5, 55.8, 48.0, 22.8 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Regioselective N-Alkylation of Anisidine
Here is the technical support center with troubleshooting guides and FAQs on minimizing isomeric impurities in the N-alkylation of anisidine.
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth, field-proven insights into one of the common challenges in drug development and fine chemical synthesis: achieving high regioselectivity in the N-alkylation of anisidines and related aminophenols. We will move beyond simple protocols to explore the underlying mechanistic principles that govern the formation of undesired O-alkylated isomers, providing you with the tools to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Core Principles
This section addresses the fundamental chemical principles governing the N-alkylation of anisidine. Understanding these concepts is the first step toward rational reaction design and troubleshooting.
Q1: What are the primary isomeric impurities formed during the N-alkylation of anisidine, and why do they form?
A1: The primary isomeric impurity in the N-alkylation of anisidine is the corresponding O-alkylated product. This occurs because anisidine (and aminophenols in general) is an ambident nucleophile . After deprotonation by a base, the resulting anion has nucleophilic character on both the nitrogen atom (forming an anilide) and the oxygen atom of the methoxy group's phenolic precursor (forming a phenoxide, in the case of hydroxyanilines). While anisidine itself has a methoxy group, the principles are identical to its parent compound, aminophenol. The lone pair on the amino nitrogen and the phenoxide oxygen can both attack the electrophilic alkylating agent, leading to a mixture of N-alkylated (desired) and O-alkylated (impurity) products. In some cases, di-alkylation can also occur.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle explain the competition between N- and O-alkylation?
A2: The HSAB principle provides a framework for predicting the outcome of this reaction. It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases[1].
-
Nitrogen Center: The nitrogen atom in the amino group is considered a soft nucleophilic center . It is less electronegative than oxygen, and its electrons are more polarizable[2].
-
Oxygen Center: The oxygen atom (in the corresponding phenoxide) is a hard nucleophilic center . It is highly electronegative, and its charge is more localized[2][3].
Therefore, to favor N-alkylation, one should use a soft electrophile (a soft acid). Conversely, using a hard electrophile will favor the formation of the O-alkylated impurity[4]. While useful, it's important to note that the HSAB principle is a qualitative model and can have exceptions; other factors like sterics and solvent effects are also critical[5][6].
Q3: Which analytical techniques are most effective for identifying and quantifying N- vs. O-alkylated isomers?
A3: A multi-technique approach is often necessary for unambiguous structure confirmation and quantification.
-
NMR Spectroscopy: This is the most powerful tool. Specific 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ROESY) NMR experiments can definitively distinguish between N- and O-alkylation by identifying correlations between the new alkyl group and the rest of the molecule[7]. For instance, an HMBC experiment showing a correlation between the protons of the new alkyl group and the carbon atom attached to the nitrogen confirms N-alkylation.
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the isomers and quantifying their relative amounts[8]. When coupled with Mass Spectrometry (MS), these techniques (LC-MS, GC-MS) provide both retention time and mass data, aiding in impurity identification[9][10].
-
Infrared (IR) Spectroscopy: The N-H stretch in the starting material (around 3300-3500 cm⁻¹) will disappear or change upon successful N-alkylation, which can be a quick indicator of reaction progress.
Section 2: Troubleshooting Guide for Poor Selectivity
Encountering a mixture of isomers is a common problem. This guide provides a systematic approach to diagnosing and solving poor N/O regioselectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High Percentage of O-Alkylation Product | 1. Base is too strong/hard: Strong bases like NaH or BuLi fully deprotonate the hydroxyl group (if present) or create a highly reactive anionic species, favoring reaction at the hard oxygen center. 2. Alkylating agent is too "hard": Reagents with hard leaving groups (e.g., dimethyl sulfate, methyl triflate) are hard electrophiles that preferentially react with the hard oxygen site[2]. 3. Solvent choice: Polar aprotic solvents (DMF, DMSO) can strongly solvate the counter-ion of the base, creating a more "naked" and reactive anion, which can sometimes favor O-alkylation[3]. | 1. Switch to a weaker, softer base: Use bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are heterogeneous and less aggressive, promoting equilibrium conditions that often favor N-alkylation[11]. 2. Use an alkylating agent with a softer leaving group: Switch to alkyl iodides (R-I) or bromides (R-Br). The softer iodide or bromide leaving groups make the alkylating agent a softer electrophile, which favors reaction at the soft nitrogen center[2]. 3. Change the solvent: Try a less polar solvent like acetone, acetonitrile, or THF. This can modulate the reactivity of the nucleophile and improve selectivity. |
| Low Reaction Conversion / No Reaction | 1. Base is too weak: The chosen base may not be strong enough to deprotonate the amine sufficiently to initiate the reaction. 2. Poor solubility: Reagents may not be fully dissolved in the chosen solvent system. 3. Temperature is too low: The reaction may have a significant activation energy barrier. | 1. Use a moderately stronger base: If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH), but be mindful of the potential impact on selectivity. A phase-transfer catalyst can also enhance reactivity with carbonate bases. 2. Use a co-solvent or switch to a better solvent: If using K₂CO₃ in acetone, adding a small amount of DMF or DMSO can increase solubility and reaction rate.[12] 3. Increase the reaction temperature: Refluxing the reaction mixture is a common strategy to drive the reaction to completion. Monitor by TLC or LC-MS to avoid decomposition. |
| Formation of Di-alkylated Product | 1. Excess alkylating agent: Using a large excess of the alkylating agent can lead to a second alkylation on the newly formed secondary amine. 2. High temperature / Long reaction time: Forcing the reaction conditions can promote over-alkylation. | 1. Use precise stoichiometry: Limit the alkylating agent to 1.0-1.1 equivalents relative to the anisidine. 2. Monitor the reaction closely: Track the disappearance of starting material and the formation of the mono-alkylated product by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. |
| Complex Mixture / Degradation | 1. Reaction temperature is too high: The starting material or product may be unstable at elevated temperatures. 2. Air/Moisture sensitivity: The anionic intermediate may be sensitive to oxygen or water. | 1. Run the reaction at a lower temperature: Start at room temperature and only heat if necessary. 2. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions. Use anhydrous solvents. |
Section 3: Visualizing the Reaction Pathway & Troubleshooting
Understanding the competing pathways and having a clear decision-making process are crucial for success.
Caption: Figure 1: Competing N- vs. O-Alkylation Pathways
Caption: Figure 2: Troubleshooting Workflow for Poor Selectivity
Section 4: Optimized Experimental Protocol - A Case Study
This protocol for the N-benzylation of p-anisidine is designed to maximize N-alkylation selectivity. The principles described can be adapted for other alkylating agents.
Objective: Synthesize N-benzyl-p-anisidine with minimal O-benzyl impurity.
Materials:
-
p-Anisidine (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-anisidine (1.0 equiv) and finely powdered potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetone to the flask under an inert atmosphere (Nitrogen or Argon). The typical concentration is 0.1-0.5 M.
-
Addition of Alkylating Agent: Add benzyl bromide (1.05 equiv) dropwise to the stirring suspension at room temperature. Rationale: Adding the electrophile slowly helps to control the reaction rate and minimize side reactions.
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone[13].
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N-alkylated product from any unreacted starting material and O-alkylated isomer.
-
-
Characterization: Confirm the structure and purity of the product using NMR, LC-MS, and IR spectroscopy.
Note: For less reactive alkylating agents, acetonitrile (reflux temp ~82°C) may be used as a solvent instead of acetone. For highly selective O-alkylation, one would typically protect the amine first (e.g., as an imine), perform the alkylation, and then deprotect[14][15][16].
References
- 1. HSAB theory - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. cstf.kyushu-u.ac.jp [cstf.kyushu-u.ac.jp]
- 5. d-nb.info [d-nb.info]
- 6. Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7871519B2 - Methods for detection, identification and quantification of impurities - Google Patents [patents.google.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Isopropyl-4-methoxyaniline
Welcome to the technical support center for the synthesis of N-Isopropyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research and development timelines.
Section 1: The Primary Synthetic Route: Reductive Amination
The most common and efficient method for synthesizing this compound is the reductive amination of p-anisidine with acetone. This reaction proceeds in two key stages:
-
Imine Formation: The nucleophilic amine of p-anisidine attacks the electrophilic carbonyl carbon of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, also known as an imine. This step is a reversible equilibrium.
-
Reduction: A reducing agent is used to selectively reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product.
This two-step, one-pot process is highly effective but requires careful control of reaction parameters to minimize side reactions.
Caption: The main reaction pathway for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area: Low Yield & Incomplete Conversion
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted p-anisidine. What are the common causes and how can I fix this?
A1: This is a frequent issue, typically pointing to problems with the initial imine formation step. Since this is an equilibrium, several factors can prevent it from favoring the imine product.
-
Causality:
-
Presence of Water: Water is a product of imine formation. Excess water in the reagents or solvent can push the equilibrium back towards the starting materials.[1]
-
Suboptimal pH: Imine formation is often catalyzed by mild acid. The pH must be carefully controlled. A pH that is too high will not sufficiently activate the acetone carbonyl group, while a pH that is too low will protonate the p-anisidine, rendering it non-nucleophilic.[2] The optimal range is typically pH 4-5.
-
Insufficient Reaction Time or Temperature: The reaction may simply be too slow under your current conditions.[3]
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
-
Solutions & Optimization:
-
Ensure Anhydrous Conditions: Use dry solvents and consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus for azeotropic removal of water.
-
Control pH: If not using a self-buffering system (like NaBH₃CN in methanol), add a catalytic amount of a mild acid like acetic acid to achieve the optimal pH 4-5 range.
-
Increase Acetone Equivalents: Using an excess of acetone (which can also serve as the solvent) can drive the equilibrium toward the imine product. However, be aware of potential side reactions from excess acetone (see Q3).
-
Optimize Temperature and Time: While many reductive aminations can run at room temperature, gentle heating (40-55°C) can often increase the rate of imine formation.[4] Monitor the reaction by TLC until the p-anisidine spot has been consumed.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Methanol | Anhydrous Methanol | Minimizes water to favor imine formation. |
| pH | Neutral | pH 4-5 (catalytic AcOH) | Balances carbonyl activation and amine nucleophilicity.[2] |
| Acetone Eq. | 1.5 - 5 eq. | 20+ eq. or as solvent | Pushes equilibrium towards the product.[4] |
| Temperature | Room Temperature | 40 - 55 °C | Increases reaction rate. |
Problem Area: Purity & Side Product Formation
Q2: I've achieved good conversion of my starting material, but my crude product is impure. LC-MS shows a mass corresponding to the imine intermediate. What's happening?
A2: The presence of the imine intermediate indicates that the second step of the reaction—reduction—is incomplete.
-
Causality:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) and especially sodium cyanoborohydride (NaBH₃CN) can degrade upon improper storage.
-
Insufficient Reducing Agent: Not using enough equivalents of the reducing agent will naturally lead to an incomplete reaction.
-
Suboptimal pH for Reduction: While imine formation is fastest at pH 4-5, some reducing agents have different pH optima. Sodium cyanoborohydride is effective at this mildly acidic pH, as it preferentially reduces the protonated iminium ion over the ketone.[2] However, NaBH₄ is less stable at low pH and reduces ketones and aldehydes more rapidly at neutral pH.
-
-
Solutions & Optimization:
-
Verify Reagent Quality: Use a fresh bottle of the reducing agent or test its activity on a simple ketone.
-
Increase Equivalents: Add a larger excess of the reducing agent (e.g., increase from 1.5 to 2.5 equivalents).
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly recommended as they are more selective for the iminium ion than for the ketone starting material, allowing for a one-pot procedure without significant acetone reduction.[2]
-
Q3: My main impurity is a higher molecular weight species, and I notice some yellowing of the reaction mixture. What could this be?
A3: This often points to side reactions involving acetone itself, particularly under the acidic or basic conditions used to promote the reaction.
-
Causality:
-
Acetone Self-Condensation: Acetone can undergo an aldol condensation with itself to form diacetone alcohol, which can then dehydrate to form mesityl oxide. These α,β-unsaturated ketones are reactive and can act as Michael acceptors or form new imines with p-anisidine, leading to a variety of high-molecular-weight, often colored, impurities.
-
-
Solutions & Optimization:
-
Control Temperature: Keep the reaction temperature as low as feasible to disfavor the aldol condensation pathway.
-
Slow Addition: If using a large excess of acetone is problematic, try adding the acetone slowly to a mixture of the p-anisidine and the reducing agent to keep its instantaneous concentration low.
-
Purification: These bulkier, more polar impurities can typically be removed via flash column chromatography.
-
Caption: Key side reactions in the synthesis of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use direct N-alkylation with an isopropyl halide (e.g., 2-bromopropane) instead of reductive amination? A: While possible, direct N-alkylation of p-anisidine with isopropyl halides is often problematic. The reaction is a competition between Sₙ2 (desired) and E2 (elimination to form propene) pathways, especially with a secondary halide. Furthermore, the product, this compound, can be further alkylated to form a tertiary amine or even a quaternary ammonium salt, leading to difficult-to-separate impurities.[5][6] Reductive amination is generally the superior method as it avoids over-alkylation.[7][8]
Q: What are the best practices for purifying the crude this compound? A: The optimal purification method depends on the scale and impurity profile.
-
Flash Column Chromatography: This is the most versatile method for removing both more polar (unreacted p-anisidine, aldol products) and less polar impurities on a lab scale. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Vacuum Distillation: If the primary impurities are non-volatile (salts, baseline material on TLC), vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Recrystallization: This can be effective if a suitable solvent system is found, but it is often less general than chromatography for removing a variety of side products.[9]
Q: My starting p-anisidine is off-white or brownish. Is this a problem? A: Yes, this can be a significant issue. Anilines are prone to air oxidation, which can generate colored, often polymeric, impurities.[10] These impurities can interfere with the reaction and complicate purification. It is highly recommended to use pure, colorless p-anisidine. If your starting material is discolored, consider purifying it first by recrystallization or distillation.
Section 4: Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with NaBH₃CN
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and monitoring.
Materials:
-
Acetone, anhydrous
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol, anhydrous
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq.). Dissolve it in anhydrous methanol (approx. 0.5 M concentration).
-
Addition of Reagents: Add acetone (5-10 eq.). Stir the mixture for 10 minutes at room temperature.
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is between 4 and 5 (check with pH paper).
-
Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.5 eq.). Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes) for the disappearance of the p-anisidine spot. The reaction is typically complete in 12-24 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol on a rotary evaporator.
-
Add ethyl acetate to dissolve the organic material.
-
Carefully add saturated NaHCO₃ solution to neutralize the acetic acid and basify the mixture to pH > 8.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
-
Isolation:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
Section 5: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p-Anisidine - Wikipedia [en.wikipedia.org]
- 11. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
Technical Support Center: Catalyst Deactivation in N-Isopropyl-4-methoxyaniline Synthesis
Welcome to the technical support center for the synthesis of N-Isopropyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this crucial reductive amination reaction. By understanding the underlying causes of decreased catalyst performance, you can optimize your synthetic route, improve yields, and ensure the reproducibility of your results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via the reductive amination of p-anisidine with acetone.
Issue 1: Low or No Conversion of Starting Materials
You observe that the reaction has stalled, with a significant amount of p-anisidine and acetone remaining unreacted even after extended reaction times.
Possible Causes & Solutions
| Probable Cause | Explanation | Recommended Action |
| Catalyst Poisoning | The active sites of the catalyst (e.g., Pd/C, Pt/C, Raney Nickel) are blocked by impurities.[1] Common poisons include sulfur, nitrogen, or halogen-containing compounds present in the starting materials or solvent. By-products from the reaction can also act as poisons.[2] | Purification: Ensure the purity of p-anisidine, acetone, and the solvent. Consider purification of starting materials if their quality is uncertain. Catalyst Selection: If impurities are inherent to the starting materials, consider a catalyst known to be more resistant to poisoning. |
| Insufficient Catalyst Activity | The catalyst may have low intrinsic activity or may have been deactivated due to improper storage or handling, leading to oxidation of the metal surface. | Activation: Ensure the catalyst is properly activated before use, especially if using Raney Nickel. For supported catalysts like Pd/C, a pre-reduction step under hydrogen might be beneficial. Storage: Store catalysts under an inert atmosphere to prevent oxidation. |
| Poor Mass Transfer | In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants, hydrogen, and the catalyst surface, leading to a lower reaction rate. | Agitation: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to agglomeration and poor dispersion. Optimize the catalyst-to-substrate ratio. |
| Incorrect Reaction Conditions | Temperature and pressure play a critical role in hydrogenation reactions. Sub-optimal conditions can lead to a sluggish reaction. | Temperature & Pressure Optimization: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your specific catalyst and reactor setup. |
Issue 2: Formation of Side Products, Primarily N,N-diisopropylaniline
The desired this compound is formed, but you also observe a significant amount of the over-alkylated product, N,N-diisopropyl-4-methoxyaniline.
Possible Causes & Solutions
| Probable Cause | Explanation | Recommended Action |
| Non-selective Catalyst | Some catalysts may have a higher propensity for over-alkylation. The surface properties and metal dispersion can influence selectivity. | Catalyst Screening: Test different catalysts (e.g., comparing Pd/C to Pt/C or using catalysts with different metal loadings) to identify one with higher selectivity for the secondary amine. |
| High Reactant Concentration | A high local concentration of acetone relative to p-anisidine can favor the formation of the di-isopropyl product. | Controlled Addition: Add acetone slowly to the reaction mixture containing p-anisidine and the catalyst. This maintains a low concentration of the alkylating agent and favors mono-alkylation. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the complete consumption of the primary amine can lead to the further alkylation of the desired secondary amine product. | Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting p-anisidine is consumed. |
Issue 3: Catalyst Deactivation Over Multiple Runs (Poor Reusability)
The catalyst performs well in the first run, but its activity significantly drops in subsequent cycles.
Possible Causes & Solutions
| Probable Cause | Explanation | Recommended Action |
| Coking/Fouling | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1] This is often caused by polymerization or condensation of reactants or products at higher temperatures. | Regeneration: Implement a regeneration protocol. A common method for supported metal catalysts is controlled oxidation (burning off the coke in air) followed by reduction.[3] Solvent Washing: Before reuse, wash the catalyst with a suitable solvent to remove adsorbed species.[4] |
| Metal Leaching | The active metal may leach from the support into the reaction medium, especially under acidic or basic conditions or at high temperatures. | pH Control: Ensure the reaction medium is within a pH range that minimizes metal dissolution. Support Selection: Choose a catalyst with a robust support material that strongly anchors the metal particles. |
| Sintering | At high temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area. | Temperature Control: Operate the reaction at the lowest effective temperature to minimize sintering. |
| Irreversible Poisoning | Strong binding of certain impurities to the active sites can lead to permanent deactivation that cannot be reversed by simple regeneration procedures.[1] | Feedstock Purification: Rigorous purification of reactants and solvents is crucial to prevent the introduction of irreversible poisons. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
Commonly used catalysts for this reductive amination include platinum-group metals on a carbon support (e.g., Pd/C, Pt/C) and Raney Nickel.[5] The choice of catalyst can significantly impact the reaction rate, selectivity, and susceptibility to deactivation. Some modern approaches also utilize catalysts based on ruthenium[6][7] or iridium[8] for N-alkylation reactions.
Q2: How can I determine the cause of my catalyst deactivation?
A systematic approach is key. First, analyze your starting materials for potential poisons. Then, characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to detect coke formation, Inductively Coupled Plasma (ICP) to check for metal leaching, and Transmission Electron Microscopy (TEM) to observe any changes in metal particle size (sintering).
Q3: Is it possible to regenerate a deactivated catalyst?
Yes, in many cases, catalyst regeneration is possible. For deactivation due to coking, a common procedure involves a carefully controlled oxidation to burn off the carbon deposits, followed by a reduction step to reactivate the metal.[1][3] For deactivation by certain adsorbed species, washing with a suitable solvent or a mild acid/base treatment can be effective.[4] However, deactivation due to metal leaching or significant sintering is generally irreversible.
Q4: What is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism in this context?
This is an elegant and atom-economical approach to N-alkylation where an alcohol (isopropanol in this case, formed in situ from the reduction of acetone) can be used as the alkylating agent.[9] The catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl compound (acetone), which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final N-alkylated amine, with water as the only byproduct.[9]
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Oxidation-Reduction
This protocol is a general guideline for regenerating a supported noble metal catalyst (e.g., Pd/C) deactivated by coking.
-
Solvent Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent like ethanol or ethyl acetate to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidation (Coke Removal): Place the dried catalyst in a tube furnace. Pass a stream of dilute air (e.g., 1-5% O₂ in N₂) over the catalyst. Slowly ramp the temperature to a point sufficient to burn off the carbonaceous deposits (typically 200-400 °C). Caution: This step is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.
-
Reduction (Reactivation): After the oxidation step, purge the system with an inert gas (N₂ or Ar). Then, switch to a stream of hydrogen (or a dilute H₂ mixture) and heat the catalyst to a temperature typically between 150-250 °C to reduce the oxidized metal back to its active metallic state.[3]
-
Cooling and Storage: Cool the catalyst to room temperature under an inert atmosphere before use or storage.
Protocol 2: Testing Catalyst Activity After Regeneration
-
Set up a control reaction: Use a fresh batch of the same catalyst to run the synthesis of this compound under your standard, optimized conditions. This will serve as your benchmark for 100% activity.
-
Run the reaction with the regenerated catalyst: Use the same reaction conditions (substrate and catalyst loading, temperature, pressure, solvent, and reaction time) as the control experiment, but with your regenerated catalyst.
-
Analyze the results: Compare the conversion of p-anisidine and the yield of this compound from the reaction with the regenerated catalyst to the results from the fresh catalyst. This will give you a quantitative measure of the success of your regeneration protocol.
IV. Visualizing Deactivation and Troubleshooting
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Key mechanisms leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical flow for diagnosing low reaction conversion.
V. References
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing). Available from: --INVALID-LINK--
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available from: --INVALID-LINK--
-
Regeneration of a hydrogenation catalyst. Google Patents. Available from: --INVALID-LINK--
-
Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research - ACS Publications. Available from: --INVALID-LINK--
-
Catalyst Regeneration. AVANT. Available from: --INVALID-LINK--
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available from: --INVALID-LINK--
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available from: --INVALID-LINK--
-
Sodium cyanoborohydride reductive amination troubleshooting?. ECHEMI. Available from: --INVALID-LINK--
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: --INVALID-LINK--
-
Reductive Amination. Wordpress. Available from: --INVALID-LINK--
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available from: --INVALID-LINK--
-
Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. Benchchem. Available from: --INVALID-LINK--
-
p-Anisidine. Wikipedia. Available from: --INVALID-LINK--
-
Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Available from: --INVALID-LINK--
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: --INVALID-LINK--
-
Reductive Amination of Acetone on Tin Modified Skeletal Nickel Catalysts. ResearchGate. Available from: --INVALID-LINK--
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available from: --INVALID-LINK--
-
Preparation method of N-methyl-4-methoxyaniline. Google Patents. Available from: --INVALID-LINK--
-
New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.. Available from: --INVALID-LINK--
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). Available from: --INVALID-LINK--
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: --INVALID-LINK--
-
4-methoxy-N-(propan-2-yl)aniline. PubChem - NIH. Available from: --INVALID-LINK--
-
This compound 95%. AChemBlock. Available from: --INVALID-LINK--
-
Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. Available from: --INVALID-LINK--
-
N-isopropyl-4-fluoroaniline preparation method. Google Patents. Available from: --INVALID-LINK--
-
Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents. Available from: --INVALID-LINK--
-
Synthesis of Catalytic Precursors Based on Mixed Ni-Al Oxides by Supercritical Antisolvent Co-Precipitation. MDPI. Available from: --INVALID-LINK--
-
Method for preparing n-methylaniline. Google Patents. Available from: --INVALID-LINK--
References
- 1. avant-al.com [avant-al.com]
- 2. researchgate.net [researchgate.net]
- 3. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 6. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. kanto.co.jp [kanto.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting By-product Identification in the Synthesis of N-Isopropyl-4-methoxyaniline by GC-MS
Welcome to the technical support guide for identifying synthesis by-products of N-Isopropyl-4-methoxyaniline (CAS: 16495-67-3)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and quality control. We will delve into common synthetic routes, plausible by-products, and a systematic, question-and-answer-based approach to troubleshooting unexpected peaks in your analysis.
Section 1: The Synthetic Landscape: Expected Products and Potential By-products
The most common and efficient method for synthesizing this compound is the one-pot reductive amination of 4-methoxyaniline (p-anisidine) or, more commonly, 4-methoxybenzaldehyde (p-anisaldehyde) with isopropylamine.[2][3] This process involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for selectivity and minimizing by-products.[4]
The following diagram illustrates the primary synthetic pathway via reductive amination of p-anisaldehyde and highlights key side reactions that can lead to common impurities.
Caption: Primary synthesis and potential side reactions.
Table 1: Summary of Potential Analytes in the Synthesis of this compound
| Compound Name | Molecular Weight ( g/mol ) | Origin | Key Diagnostic m/z Fragments |
| This compound | 165.23 | Target Product | 165 (M+•) , 150 (Base Peak, M-15) , 122 |
| p-Anisaldehyde | 136.15 | Unreacted Starting Material | 136 (M+•), 135 (M-1), 107 |
| 4-Methoxybenzyl Alcohol | 138.16 | Over-reduction of Aldehyde | 138 (M+•), 121 (Base Peak) , 107, 77 |
| Imine Intermediate | 177.24 | Incomplete Reduction | 177 (M+•), 162 (M-15) |
| p-Anisidine | 123.15 | Alternative Starting Material / Impurity | 123 (M+•), 108 |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended synthetic route for this compound?
The preferred method is a one-pot reductive amination. This typically involves reacting p-anisaldehyde with isopropylamine to form an imine intermediate, which is then immediately reduced without isolation.[3] Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended because it efficiently reduces the protonated imine while being less likely to reduce the starting aldehyde, thus minimizing the formation of 4-methoxybenzyl alcohol.[4]
Q2: My GC chromatogram shows several unexpected peaks. How do I begin to identify them?
Start by methodically examining the mass spectrum of each unknown peak.
-
Check the Molecular Ion (M+•): Does the highest m/z value correspond to the molecular weight of a suspected by-product from Table 1? Remember, compounds containing a single nitrogen atom will have an odd molecular weight.[5]
-
Identify the Base Peak: The most intense peak (the base peak) often corresponds to the most stable fragment ion. For amines, this is frequently the result of alpha-cleavage.[5][6]
-
Look for Characteristic Neutral Losses: Note the mass differences between the molecular ion and major fragments. A loss of 15 amu suggests the loss of a methyl group (•CH₃), while a loss of 1 amu suggests the loss of a hydrogen atom (•H).
-
Compare to Reference Spectra: If available, compare your experimental spectra to library data (e.g., NIST, Wiley).
Q3: What is the expected mass spectrum for my target product, this compound?
The electron ionization (EI) mass spectrum of this compound (MW = 165.23) is expected to show:
-
A molecular ion peak (M+•) at m/z 165 .
-
The base peak at m/z 150 , resulting from the loss of a methyl radical (•CH₃) from the isopropyl group. This alpha-cleavage results in a highly stable, resonance-delocalized cation.[5]
-
A potential fragment at m/z 122 from cleavage of the N-isopropyl bond.
Section 3: Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you might encounter during your GC-MS analysis.
Problem 1: My chromatogram has a significant peak with a molecular ion at m/z 136 and a strong fragment at m/z 135.
-
Probable Cause: This is the signature of unreacted p-anisaldehyde . The peak at m/z 135 (M-1) is a very common and stable fragment for aromatic aldehydes.
-
Scientific Explanation: The presence of starting material indicates an incomplete reaction. This could be due to several factors: insufficient reaction time, incorrect stoichiometry (not enough isopropylamine or reducing agent), or degradation of the reducing agent.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of both the amine and the reducing agent is used. Often, a slight excess of the amine can help drive the reaction.
-
Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Check Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Use a fresh, properly stored bottle of the reducing agent.
-
Problem 2: I see a peak with a weak molecular ion at m/z 138 and a very strong base peak at m/z 121.
-
Probable Cause: This fragmentation pattern is characteristic of 4-methoxybenzyl alcohol .
-
Scientific Explanation: This by-product arises from the direct reduction of the starting p-anisaldehyde.[2] This is a common issue when using non-selective reducing agents like sodium borohydride (NaBH₄), which can reduce both aldehydes and imines.[7] The m/z 121 fragment is the stable 4-methoxybenzyl cation formed by the loss of a hydroxyl radical (•OH).
-
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: Employ a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][8] These reagents show preferential reactivity towards the iminium ion over the neutral carbonyl group.
-
Control Reaction Conditions: Adding the reducing agent after allowing sufficient time for imine formation can sometimes favor the desired reaction pathway.
-
Problem 3: A peak with a molecular ion at m/z 177 is present in my sample.
-
Probable Cause: This mass corresponds to the N-(4-methoxybenzylidene)propan-2-amine intermediate (the Schiff base).
-
Scientific Explanation: The presence of the imine intermediate signifies that the reduction step is incomplete. The formation of the imine from the aldehyde and amine is often rapid and reversible, but its subsequent reduction to the final amine product may be slower.[2]
-
Troubleshooting Steps:
-
Increase Reducing Agent: Ensure a sufficient molar equivalent of the hydride source is present to fully reduce the formed imine.
-
Increase Reduction Time/Temperature: After the initial mixing of aldehyde and amine, allow more time or gently warm the reaction mixture after the addition of the reducing agent (if thermally stable) to drive the reduction to completion.
-
Problem 4: I'm analyzing a reaction that started from p-anisidine and an isopropyl source, and I see a peak at m/z 123.
-
Probable Cause: This is unreacted p-anisidine .
-
Scientific Explanation: While reductive amination from the aldehyde is common, N-alkylation of p-anisidine is another synthetic route.[9] Seeing the starting material indicates an incomplete alkylation reaction.
-
Troubleshooting Steps:
-
Review Alkylation Conditions: Direct alkylation with alkyl halides is often problematic and can lead to over-alkylation.[4] Consider alternative methods like the "borrowing hydrogen" catalysis with isopropyl alcohol, which is more atom-economical.[9]
-
Optimize Reaction Parameters: Increase reaction time, temperature, or catalyst loading as appropriate for the specific alkylation method being used.
-
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol, 5-10 mL per gram of aldehyde), add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: GC-MS Method for By-product Analysis
This is a general starting method and may require optimization.[10]
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS System: Agilent 5975C or equivalent
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Section 5: Visualizing the Analytical Workflow
The following diagram outlines the logical workflow from sample analysis to by-product identification.
Caption: Logical workflow for GC-MS by-product identification.
References
- 1. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phase Transfer Catalyst Optimization for Aniline Alkylation
Welcome to the Technical Support Center for Phase Transfer Catalyst (PTC) Optimization in Aniline Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reactions for higher yields and selectivity.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of aniline using phase transfer catalysis. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion of Aniline
Question: My PTC reaction for aniline alkylation is showing very low to no conversion of the starting material. What are the potential causes and how can I improve the yield?[1][2]
Answer:
Low conversion is a frequent challenge and can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
-
Inadequate Catalyst Activity or Selection: The choice of the phase transfer catalyst is paramount. The catalyst's structure, specifically its lipophilicity, dictates its ability to transport the anionic nucleophile (deprotonated aniline) from the aqueous or solid phase into the organic phase where the alkylating agent resides.[3]
-
Solution: Screen a panel of quaternary ammonium salts with varying alkyl chain lengths. For many applications, catalysts with a total carbon count (C#) between 16 and 32, such as tetrabutylammonium bromide (TBAB) or tetrahexylammonium bromide (THAB), provide a good balance of solubility in both phases.[3] Consider catalysts like Aliquat 336® for their high organophilicity, which can be advantageous in certain systems.[4]
-
-
Poor Mass Transfer: The reaction rate can be limited by the transfer of reactants between the two phases.[5]
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Incorrect Choice of Base or Insufficient Basicity: The base must be strong enough to deprotonate the aniline (pKa ~30 in DMSO) to generate the nucleophilic anilide anion.
-
Solution: While strong bases like NaOH or KOH are common, their concentration is critical. A 50% w/w aqueous solution of NaOH is often effective. For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used, though this may require higher temperatures.[7]
-
-
Catalyst Poisoning: Certain species can deactivate the quaternary ammonium catalyst. Highly lipophilic leaving groups, such as iodide or tosylate, can form tight ion pairs with the catalyst cation, preventing it from participating in the catalytic cycle.[3]
-
Solution: If possible, switch to an alkylating agent with a less lipophilic leaving group, such as a bromide or mesylate.[3]
-
Issue 2: Poor Selectivity - Formation of Di-Alkylated Byproducts
Question: I am observing significant amounts of the N,N-dialkylated aniline in my reaction mixture. How can I improve the selectivity towards the desired mono-N-alkylated product?[2]
Answer:
Over-alkylation is the most common side reaction in aniline alkylation.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]
Probable Causes & Solutions:
-
Stoichiometry: The molar ratio of aniline to the alkylating agent is a critical parameter.
-
Solution: Employ a stoichiometric excess of aniline relative to the alkylating agent (e.g., 2-5 equivalents).[1] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
-
Reaction Temperature and Solvent Polarity: Higher temperatures and polar solvents can accelerate the second alkylation step.
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents are more prone to causing over-alkylation.[1]
Issue 3: Formation of C-Alkylated Byproducts
Question: My analysis shows the presence of C-alkylated isomers. What conditions favor this side reaction and how can I suppress it?
Answer:
While N-alkylation is generally favored, C-alkylation on the aromatic ring can occur, particularly at the ortho and para positions, under certain conditions.[7]
Probable Causes & Solutions:
-
High Reaction Temperatures: Elevated temperatures can promote the rearrangement of N-alkylated products to C-alkylated products or direct C-alkylation.[7]
-
Solution: Reduce the reaction temperature. Finding a balance between a reasonable reaction rate and minimizing C-alkylation is key.[7]
-
-
Catalyst Choice: Some catalysts, particularly solid acid catalysts, can promote C-alkylation.[7][9]
-
Solution: While this guide focuses on PTC, if you are using a dual catalytic system or suspect acidic impurities, ensure your conditions favor N-alkylation. Sticking to well-established quaternary ammonium or phosphonium salts is advisable.
-
-
Solvent Effects: The reaction medium can influence the site of alkylation.
-
Solution: Minimizing the presence of hydrogen-bonding species can favor O- or N-alkylation over C-alkylation by reducing the selective solvation of the heteroatom anion site.[10] For aniline, this means ensuring anhydrous conditions might improve N-selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right phase transfer catalyst for my specific aniline and alkylating agent?
A1: Catalyst selection is a multi-parameter optimization problem. Key factors to consider are:
-
Lipophilicity (C#): The total number of carbon atoms on the quaternary salt. A higher C# increases the catalyst's solubility in the organic phase.[3] For reactions where the rate-determining step is in the organic phase, a C# in the range of 16-32 is often a good starting point.[3]
-
"q-value": This parameter is useful when mass transfer is the rate-determining step, especially with hydrophilic anions like hydroxide. It is calculated by summing the reciprocals of the number of carbons on each of the four alkyl chains.[3] Values between 1.0 and 2.0 are often optimal.[3]
-
Catalyst Stability: Ensure the catalyst is stable under your reaction conditions (temperature, base concentration). Some catalysts can undergo Hofmann elimination at high temperatures.
A good starting point is often Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) due to their commercial availability and well-documented performance.
Q2: What is the mechanism of phase transfer catalysis in aniline alkylation?
A2: The most widely accepted mechanism is the Starks' extraction mechanism.[5][11]
-
Deprotonation: In the aqueous phase (or at the interface), the base (e.g., OH⁻) deprotonates the aniline to form the anilide anion.
-
Ion Exchange: The phase transfer catalyst cation (Q⁺) pairs with the anilide anion (PhNH⁻) at the interface, forming a lipophilic ion pair (Q⁺PhNH⁻).
-
Transfer: This ion pair is extracted into the organic phase.
-
Alkylation: In the organic phase, the "naked" and highly reactive anilide anion undergoes an Sₙ2 reaction with the alkylating agent (R-X), forming the N-alkylaniline product and releasing the leaving group anion (X⁻).[3]
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) to form Q⁺X⁻, which then migrates back to the aqueous phase (or interface) to repeat the cycle.
Q3: Can I run the reaction without a solvent?
A3: Yes, solvent-free or "neat" conditions are possible and often advantageous, especially on an industrial scale.[3] This is feasible if the reactants are liquids at the reaction temperature. This approach increases reactant concentration, potentially leading to higher reaction rates and improved process efficiency (higher productivity, less solvent waste).[3]
Q4: How can I monitor the progress of my reaction effectively?
A4: Regular monitoring is crucial for optimization. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative analysis of the reaction mixture, allowing you to visualize the consumption of starting materials and the formation of products and byproducts.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can precisely determine the conversion of aniline and the relative amounts of mono- and di-alkylated products.[7][12][13][14] A C18 reverse-phase column with a UV detector is often suitable for HPLC analysis of anilines.[7][14]
Section 3: Data & Visualizations
Table 1: Influence of Catalyst Structure on Aniline Alkylation Yield
| Catalyst (Quaternary Ammonium Bromide) | Total Carbons (C#) | "q-value" | Typical Yield (%) of Mono-alkylation |
| Tetraethylammonium Bromide | 8 | 2.0 | Low-Moderate |
| Tetrabutylammonium Bromide (TBAB) | 16 | 1.0 | High |
| Tetrahexylammonium Bromide (THAB) | 24 | 0.67 | Very High |
| Tetraoctylammonium Bromide (TOAB) | 32 | 0.5 | High (may decrease due to emulsification) |
Note: Yields are illustrative and highly dependent on specific reaction conditions (substrate, alkylating agent, temperature, base). The trend generally shows that increasing the lipophilicity (higher C#) improves catalyst performance up to a point where emulsification or excessive partitioning into the organic phase can become an issue.[3]
Diagrams
PTC Catalytic Cycle for Aniline Alkylation
Caption: Fig 1. Starks' Extraction Mechanism for Aniline Alkylation.
Troubleshooting Workflow for Low Yield
Caption: Fig 2. A logical workflow for troubleshooting low reaction yields.
Section 4: Experimental Protocols
Protocol 1: General Procedure for PTC Screening in Aniline Alkylation
This protocol provides a framework for screening different phase transfer catalysts to identify the optimal one for a specific aniline alkylation reaction.
Materials:
-
Aniline (1.0 eq)
-
Alkylating Agent (e.g., 1-bromobutane, 1.1 eq)
-
Base (e.g., 50% w/w aqueous NaOH, 5.0 eq)
-
Organic Solvent (e.g., Toluene)
-
Phase Transfer Catalysts for screening (e.g., TBAB, TBAHS, THAB, Aliquat 336®, 0.05 eq)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
To a series of round-bottom flasks equipped with magnetic stir bars and reflux condensers, add aniline (e.g., 10 mmol, 1.0 eq), toluene (20 mL), and the chosen phase transfer catalyst (0.5 mmol, 0.05 eq).
-
Add the aqueous sodium hydroxide solution (e.g., 8 g of 50% solution for 100 mmol OH⁻, 10 eq).
-
Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80 °C) in a preheated oil bath.
-
Once the temperature has stabilized, add the alkylating agent (11 mmol, 1.1 eq) to each flask.
-
Monitor the reaction progress at set time intervals (e.g., 1, 2, 4, 8, 24 hours) by withdrawing a small aliquot of the organic layer.
-
Quench the aliquot with dilute HCl, extract with a suitable solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and analyze by GC or HPLC to determine the conversion and product distribution.
-
Compare the performance of each catalyst based on reaction rate and selectivity to the mono-alkylated product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Rate of N-Isopropyl-4-methoxyaniline Formation
Welcome to the Technical Support Center for the synthesis of N-Isopropyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments focusing on the solvent effects on this reductive amination reaction. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction
Q1: What is the underlying mechanism for the formation of this compound?
The synthesis of this compound from 4-methoxyaniline and acetone proceeds via a two-step process known as reductive amination.[1][2]
-
Imine Formation: The nucleophilic nitrogen of 4-methoxyaniline attacks the electrophilic carbonyl carbon of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a Schiff base).[1][3][4] This step is reversible and often acid-catalyzed.[5][6]
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final product, this compound.[4] This is achieved using a suitable reducing agent.
Caption: Reaction mechanism for this compound formation.
Q2: Why is the choice of solvent so critical for the rate of this reaction?
Solvents play a multifaceted role in the formation of this compound by influencing:
-
Reactant and Intermediate Solubility: Ensuring all reactants and intermediates remain in solution is crucial for the reaction to proceed.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, directly impacting the reaction rate.[7]
-
Equilibrium Position: The formation of the imine intermediate is an equilibrium reaction that produces water. The solvent can influence this equilibrium.[1]
-
Reducing Agent Activity: The choice of solvent can affect the reactivity and stability of the reducing agent.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q3: My reaction is very slow or appears to have stalled. What are the likely causes related to the solvent?
A slow or stalled reaction can often be attributed to several solvent-related factors:
-
Inappropriate Solvent Polarity: The reaction involves changes in charge distribution during the formation of the hemiaminal and iminium ion intermediates.[7]
-
Aprotic Solvents: Nonpolar aprotic solvents may not effectively stabilize the charged intermediates, slowing down the reaction.[7]
-
Protic Solvents: While polar protic solvents can stabilize charged species, they can also form hydrogen bonds with the amine reactant, reducing its nucleophilicity.[8][9]
-
-
High Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactants, leading to a lower collision frequency and a decreased reaction rate.[8][10]
-
Presence of Water: Since water is a byproduct of imine formation, running the reaction in a "wet" solvent or not actively removing water can shift the equilibrium back towards the reactants, stalling the reaction.[1][11][12]
Q4: I am observing significant side product formation. How can the solvent choice be contributing to this?
The primary side reaction of concern is the reduction of the starting carbonyl (acetone) to isopropanol by the reducing agent.[13]
-
Solvent-Reducing Agent Incompatibility: Certain reducing agents are more reactive in specific solvents. For instance, sodium borohydride (NaBH₄) can reduce aldehydes and ketones, and its reactivity can be modulated by the solvent.[14][15] Using a solvent that enhances the reducing power of the agent towards carbonyls can increase the formation of isopropanol.
-
One-Pot vs. Two-Step Procedure: If you are running a one-pot reaction where the imine formation and reduction occur concurrently, the choice of solvent and reducing agent is critical. A solvent that favors rapid imine formation relative to carbonyl reduction is ideal.
Q5: How do I choose the optimal solvent for my experiment?
The ideal solvent will be a compromise that addresses several factors. Here is a decision-making workflow:
Caption: Workflow for selecting an appropriate solvent.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are often good starting points.[9][14] They can solvate the reactants and intermediates without significantly reducing the nucleophilicity of the amine through hydrogen bonding.
-
Protic Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) can be used, especially with less reactive carbonyls, as they can facilitate proton transfer.[16] However, be mindful of their potential to slow the reaction by solvating the amine. They are commonly used with reducing agents like sodium cyanoborohydride (NaBH₃CN).[14]
-
Water Removal: For reactions sensitive to water, consider using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or adding a dehydrating agent like molecular sieves.[11]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Screening Solvent Effects on this compound Formation
This protocol outlines a general method for comparing the efficacy of different solvents for the synthesis.
Materials:
-
4-methoxyaniline
-
Acetone
-
Selected solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Toluene)
-
Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)
-
Glacial acetic acid (catalyst)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In separate round-bottom flasks, dissolve 1 equivalent of 4-methoxyaniline in each of the chosen anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Add 1.5-2 equivalents of acetone and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to each flask.
-
Imine Formation: Stir the mixtures at room temperature for 1-2 hours. Monitor the formation of the imine by TLC. For less reactive systems, gentle heating may be required.[17]
-
Reduction: Once imine formation is significant, add 1.2-1.5 equivalents of the reducing agent portion-wise to each flask. Be cautious as some reductions can be exothermic.
-
Reaction Monitoring: Continue to stir the reactions at room temperature and monitor the disappearance of the imine and the formation of the product by TLC.
-
Workup: Quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yield and purity from each solvent system using techniques like NMR or GC-MS.
Data Presentation: Expected Solvent Effects on Reaction Rate
The following table summarizes the theoretical impact of various solvent properties on the rate of this compound formation. Actual rates should be determined experimentally.
| Solvent Property | Effect on Imine Formation Rate | Effect on Reduction Rate | Rationale |
| Increasing Polarity (Dielectric Constant) | Generally increases | Variable | Stabilizes charged intermediates like the hemiaminal and iminium ion, accelerating the reaction.[7][18] The effect on reduction depends on the specific reducing agent. |
| Protic Nature (Hydrogen Bonding) | Can decrease | Variable | Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[8][9] However, they can also act as proton shuttles, potentially aiding in the dehydration step.[3] |
| Increasing Viscosity | Decreases | Decreases | Higher viscosity impedes molecular diffusion, lowering the frequency of effective collisions between reactants.[8][10] |
Section 4: Advanced Concepts
Q6: Can I use a catalytic amount of acid? What is its role?
Yes, a catalytic amount of a weak acid like acetic acid is often beneficial.[17] The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6] However, using too much strong acid will protonate the amine, rendering it non-nucleophilic and stopping the reaction.[5] The optimal pH for imine formation is typically mildly acidic, around 4-5.[5][6]
Q7: Are there any alternatives to common organic solvents for this reaction?
"Green chemistry" approaches are gaining traction. For some reductive aminations, reactions have been successfully carried out in greener solvents like ethanol or even in aqueous media with appropriate catalysts.[13][19] However, conducting the reaction in water can be challenging due to the equilibrium of imine formation.[13]
This technical support guide provides a foundational understanding of the solvent effects on the formation of this compound. For optimal results, it is crucial to conduct experimental screening of various solvent systems and reaction conditions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Effects of viscosity and temperature on the kinetics of the electron-transfer reaction between the triplet state of zinc cytochrome c and cupriplastocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Isopropyl-4-methoxyaniline
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N-Isopropyl-4-methoxyaniline (CAS No: 16495-67-3), a compound of interest in pharmaceutical and chemical synthesis. We will compare the fragmentation behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the underlying fragmentation mechanisms, researchers can more accurately identify this molecule and differentiate it from structural isomers and impurities.
Introduction to this compound and Its Analysis
This compound, with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is an aromatic amine with both an N-isopropyl group and a para-methoxy substituent.[1] The structural elucidation of such molecules is critical in drug development and quality control. Mass spectrometry is an indispensable tool for this purpose, providing information on molecular weight and structure through the analysis of fragmentation patterns.[2]
The choice of ionization technique significantly impacts the resulting mass spectrum. Electron Ionization (EI) is a high-energy "hard" ionization technique that typically produces numerous fragment ions, offering rich structural information.[3] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generally results in less fragmentation and a more prominent molecular ion peak, making it ideal for determining the molecular weight of thermally labile compounds.[3][4] This guide will explore the expected fragmentation pathways for this compound under both conditions.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, this compound will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation of aromatic amines is well-characterized, often involving cleavages alpha to the nitrogen atom and reactions within the aromatic ring.[5][6]
The key fragmentation pathways for this compound under EI are predicted to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[5] The cleavage of the C-C bond adjacent to the nitrogen atom in the isopropyl group will result in the loss of a methyl radical (•CH₃), leading to a highly stable iminium cation at m/z 150. This is often the base peak in the spectrum of N-alkylanilines.
-
Loss of the Isopropyl Group: Cleavage of the N-C bond of the isopropyl group can lead to the formation of a 4-methoxyaniline radical cation at m/z 123.
-
Loss of a Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO) from the resulting ion.
-
Aromatic Ring Fragmentation: Aromatic compounds typically show a stable molecular ion.[5] However, subsequent fragmentation can occur, such as the loss of HCN.
Predicted EI Fragmentation Table
| m/z | Proposed Fragment | Mechanism | Notes |
| 165 | [C₁₀H₁₅NO]•+ | Molecular Ion (M•+) | Expected to be of moderate to high intensity. |
| 150 | [C₉H₁₂NO]+ | α-cleavage, loss of •CH₃ | Likely to be the base peak due to the stability of the resulting iminium ion. |
| 123 | [C₇H₉NO]•+ | Loss of •C₃H₇ | Formation of the 4-methoxyaniline radical cation. |
| 108 | [C₇H₈O]•+ | Rearrangement and loss of HCN from m/z 135 | A common fragmentation for anilines. |
| 77 | [C₆H₅]+ | Loss of •OCH₃ from an intermediate | Phenyl cation, characteristic of aromatic compounds. |
EI Fragmentation Workflow
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Fragmentation Pathway
In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[3] Fragmentation is then induced in the collision cell of the mass spectrometer (tandem MS or MS/MS). This collision-induced dissociation (CID) of the even-electron [M+H]⁺ ion will follow different pathways than the radical-driven fragmentation in EI.[4]
For this compound, the protonated molecule [C₁₀H₁₆NO]⁺ will have an m/z of 166. The primary fragmentation pathways in ESI-MS/MS are expected to involve the loss of neutral molecules:
-
Loss of Propene: A common fragmentation for protonated N-isopropyl amines is the loss of propene (C₃H₆) via a rearrangement reaction, leading to the formation of the protonated 4-methoxyaniline at m/z 124.
-
Loss of Methane: Loss of a neutral methane molecule (CH₄) from the isopropyl group is another possibility, resulting in an ion at m/z 150.
-
Loss of Ammonia/Amine: Depending on the collision energy, cleavage of the aromatic C-N bond could lead to the loss of isopropylamine, although this is generally less favorable.
Predicted ESI-MS/MS Fragmentation Table
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment | Notes |
| 166 | 124 | C₃H₆ (Propene) | [C₇H₁₀NO]⁺ | A major fragment due to the stable neutral loss. |
| 166 | 150 | CH₄ (Methane) | [C₉H₁₂NO]⁺ | Loss from the isopropyl group. |
| 124 | 109 | NH₃ (Ammonia) | [C₇H₇O]⁺ | Subsequent fragmentation of the m/z 124 ion. |
| 124 | 96 | CO (Carbon Monoxide) | [C₆H₈N]⁺ | Subsequent fragmentation of the m/z 124 ion. |
ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparison of EI and ESI Fragmentation
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard ionization, odd-electron molecular ion (M•+) | Soft ionization, even-electron protonated molecule ([M+H]⁺) |
| Molecular Ion | m/z 165, may be of lower abundance | m/z 166 (as [M+H]⁺), typically high abundance |
| Primary Fragmentation | Radical-driven, α-cleavage is dominant. | Collision-induced dissociation, loss of stable neutral molecules. |
| Key Fragment | m/z 150 (loss of •CH₃) | m/z 124 (loss of C₃H₆) |
| Information Provided | Detailed structural information from extensive fragmentation. | Molecular weight confirmation and targeted structural information. |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent (e.g., methanol for direct infusion ESI, or a mobile phase compatible solvent for LC-MS).
EI-MS Analysis (via GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
ESI-MS/MS Analysis (via LC-MS or Direct Infusion)
-
Liquid Chromatograph (LC) Conditions (if applicable):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Select precursor ion m/z 166 and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.
-
Conclusion
The mass spectral fragmentation of this compound is highly dependent on the ionization technique employed. EI-MS provides a characteristic fingerprint with a dominant base peak at m/z 150 resulting from alpha-cleavage. ESI-MS/MS of the protonated molecule at m/z 166 is expected to yield a primary fragment at m/z 124 due to the loss of propene. By leveraging both techniques, researchers can confidently identify this compound and gain detailed structural insights. The predictive models and protocols outlined in this guide serve as a robust starting point for the analysis of this and structurally related compounds.
References
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
A Comparative Guide to the FT-IR Analysis of Functional Groups in N-Isopropyl-4-methoxyaniline
This guide provides an in-depth analysis of the functional groups present in N-Isopropyl-4-methoxyaniline using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach, contrasting the spectral features of the target molecule with those of structurally related compounds: aniline, p-anisidine, and N-isopropylaniline. This comparative methodology allows for a more nuanced understanding of how the isopropyl and methoxy substituents influence the vibrational characteristics of the aromatic amine.
Introduction: The Power of Vibrational Spectroscopy in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms and the strength of the bonds connecting them. Consequently, an FT-IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of specific functional groups. In the context of drug development and organic synthesis, FT-IR is an indispensable tool for confirming the identity and purity of a synthesized compound like this compound.
This compound is a secondary aromatic amine with a methoxy substituent in the para position. Its structure combines the features of an N-alkylated aniline and an anisole derivative. By dissecting its FT-IR spectrum and comparing it to simpler, related molecules, we can confidently assign the characteristic vibrational bands to their corresponding functional groups and understand the electronic effects of the substituents on the benzene ring.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra
To ensure the acquisition of a clear and interpretable FT-IR spectrum, a standardized experimental protocol is essential. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation and high reproducibility.
Step-by-Step Methodology for FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Data Processing: After acquisition, the spectrum should be baseline corrected and, if necessary, normalized.
-
Cleaning: Thoroughly clean the ATR crystal and press with the appropriate solvent to remove all traces of the sample.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for FT-IR analysis using the ATR technique.
Spectral Analysis and Comparison
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the secondary aromatic amine, the isopropyl group, the methoxy group, and the para-substituted benzene ring. A detailed analysis involves comparing its spectrum with those of aniline, p-anisidine, and N-isopropylaniline.
Logical Flow of Comparative Spectral Analysis:
Caption: The logical approach for dissecting the FT-IR spectrum of the target molecule.
Predicted FT-IR Spectrum of this compound
As of the writing of this guide, a publicly available, experimentally verified FT-IR spectrum of this compound is not readily accessible. Therefore, the following assignments are based on established correlation tables and a comparative analysis of the spectra of analogous compounds.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale and Comparison |
| ~3400 | N-H Stretch (Secondary Amine) | Secondary amines typically exhibit a single, relatively weak N-H stretching band in the 3350-3310 cm⁻¹ region.[1] The presence of an aromatic ring can shift this to a slightly higher wavenumber. |
| 3100-3000 | Aromatic C-H Stretch | This region is characteristic of C-H stretching vibrations on the benzene ring. |
| 2970-2850 | Aliphatic C-H Stretch | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the isopropyl and methoxy groups. |
| ~1610, ~1510 | Aromatic C=C Ring Stretch | Aromatic rings typically show two or more bands in this region due to ring stretching vibrations. |
| ~1340 | C-N Stretch (Aromatic Amine) | The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[1] |
| ~1245 | Asymmetric C-O-C Stretch (Aryl Ether) | Anisole and its derivatives show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[2] |
| ~1040 | Symmetric C-O-C Stretch (Aryl Ether) | A second, usually less intense, symmetric C-O-C stretching band is expected around 1040 cm⁻¹.[2] |
| ~830 | C-H Out-of-Plane Bend (para-substitution) | A strong band in the 860-790 cm⁻¹ region is highly indicative of a 1,4-disubstituted (para) benzene ring.[3] |
Comparative Spectral Data
The following table summarizes the key experimental FT-IR absorption bands for the comparison molecules.
| Functional Group | Aniline[1][4] | p-Anisidine | N-Isopropylaniline |
| N-H Stretch | 3433 & 3355 cm⁻¹ (two bands for primary amine) | ~3425 & 3350 cm⁻¹ (two bands) | ~3430 cm⁻¹ (one band for secondary amine) |
| Aromatic C-H Stretch | ~3032 cm⁻¹ | ~3000 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | N/A | ~2950 cm⁻¹ (from -OCH₃) | ~2965 cm⁻¹ (from isopropyl) |
| Aromatic C=C Stretch | ~1605 & 1494 cm⁻¹ | ~1610 & 1510 cm⁻¹ | ~1600 & 1495 cm⁻¹ |
| C-N Stretch | ~1281 cm⁻¹ | ~1240 cm⁻¹ | ~1350 cm⁻¹ |
| C-O-C Stretch | N/A | ~1240 & 1035 cm⁻¹ | N/A |
| C-H Out-of-Plane Bend | ~750 & 690 cm⁻¹ (monosubstituted) | ~825 cm⁻¹ (para-disubstituted) | ~745 & 690 cm⁻¹ (monosubstituted) |
Note: The exact peak positions for p-anisidine and N-isopropylaniline are based on typical values and may vary slightly between different sources.
In-depth Analysis and Interpretation
-
N-H Stretching Region (3500-3300 cm⁻¹): Aniline and p-anisidine, being primary amines, both display two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1] In contrast, N-isopropylaniline shows only a single N-H stretch, which is characteristic of a secondary amine.[1] Therefore, for this compound, we confidently predict a single N-H band, confirming its secondary amine nature.
-
C-H Stretching Region (3100-2800 cm⁻¹): All four compounds exhibit aromatic C-H stretches just above 3000 cm⁻¹.[5] this compound, p-anisidine, and N-isopropylaniline will also show aliphatic C-H stretches below 3000 cm⁻¹ due to their methoxy and/or isopropyl groups. The presence of both aromatic and aliphatic C-H stretches is a key feature of this compound.
-
Aromatic C=C Stretching Region (1620-1450 cm⁻¹): The characteristic double set of peaks for aromatic ring stretching is expected in all four compounds. The exact positions and intensities can be subtly influenced by the electronic nature of the substituents.
-
C-N and C-O Stretching Region (1350-1000 cm⁻¹): This fingerprint region is particularly informative.
-
The C-N stretch in aromatic amines is a strong indicator.[1]
-
For this compound, the overlap of the strong asymmetric C-O-C stretch from the methoxy group (similar to p-anisidine) and the C-N stretch (similar to N-isopropylaniline) will result in a complex and strong absorption pattern in this region. The presence of a strong band around 1245 cm⁻¹ will be a key indicator of the methoxy group.[2]
-
-
C-H Out-of-Plane Bending Region (900-675 cm⁻¹): This region is highly diagnostic of the substitution pattern on the benzene ring.[3]
-
Aniline and N-isopropylaniline, being monosubstituted, show characteristic bands around 750 and 690 cm⁻¹.
-
p-Anisidine, being para-substituted, displays a strong band around 825 cm⁻¹.
-
For this compound, which is also para-substituted, a strong absorption band in the 860-790 cm⁻¹ range is expected, providing clear evidence for the 1,4-disubstitution pattern.[3]
-
Conclusion
The FT-IR analysis of this compound, when approached with a comparative methodology, allows for a confident and detailed assignment of its key functional groups. By understanding the characteristic vibrational frequencies of the secondary aromatic amine, the methoxy group, the isopropyl group, and the para-substituted aromatic ring, and by comparing them to the spectra of aniline, p-anisidine, and N-isopropylaniline, we can build a comprehensive picture of the molecule's vibrational fingerprint. This guide provides a robust framework for researchers to identify and characterize this and similar molecules, ensuring the integrity and quality of their work in drug development and chemical synthesis.
References
A Comparative Guide to Purity Assessment of N-Isopropyl-4-methoxyaniline: The Ascendancy of Quantitative NMR
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like N-Isopropyl-4-methoxyaniline, a key building block in various syntheses, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate method for purity determination. We will delve into the causality behind experimental choices, present validated protocols, and provide the data necessary to make informed decisions.
The Imperative of Purity: Why It Matters
Impurities in a drug substance can originate from starting materials, by-products, degradation, or residual solvents.[1] Even at trace levels, these components can impact the stability, bioavailability, and safety of the final drug product, sometimes possessing their own pharmacological or toxicological effects.[1] Regulatory bodies like the FDA and EMA mandate stringent purity control, making the choice of analytical methodology a critical decision in the development pipeline.[1][2]
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques that often rely on the comparison of a signal response to that of a chemically identical reference standard, qNMR is a primary analytical method.[3][4][5] This distinction is fundamental. The core principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[6][7][8] This allows for the determination of the quantity of an analyte by comparing its signal integral to that of a certified internal standard of a different chemical structure, a process that confers significant flexibility and accuracy.[3][8]
The Self-Validating System of qNMR
A key element of trustworthiness in the qNMR protocol is its inherently self-validating nature. For a molecule like this compound, several distinct, well-resolved signals can be used for quantification (e.g., the methoxy singlet, the isopropyl doublet, and aromatic signals). Purity calculations performed using these different signals should yield statistically concordant results, providing a powerful internal cross-check of the measurement's validity.[9]
Experimental Workflow for qNMR
The journey from sample to result in a qNMR experiment is a meticulous process where each step is designed to ensure accuracy and precision.
Caption: The qNMR experimental workflow, from sample preparation to the final purity calculation.
Detailed Experimental Protocols
Method 1: Purity of this compound by qNMR
This protocol describes the determination of absolute purity using an internal standard.
1. Rationale for Component Selection:
-
Analyte: this compound (MW: 165.23 g/mol ).
-
Internal Standard: Maleic acid (MW: 116.07 g/mol ). Causality: Maleic acid is selected for its high purity (available as a certified reference material), excellent solubility in DMSO-d6, and a simple 1H NMR spectrum consisting of a single sharp singlet for its two vinyl protons at ~6.3 ppm. This region is typically free from signals of this compound, preventing peak overlap and ensuring accurate integration.[6][10]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). Causality: DMSO-d6 is an excellent solvent for a wide range of organic compounds, including both the analyte and the internal standard, ensuring a homogeneous solution critical for high-resolution NMR.[11]
2. Step-by-Step Protocol:
-
Preparation: Using an analytical microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean vial.[12][13]
-
Standard Addition: To the same vial, add approximately 8-10 mg of certified maleic acid internal standard, accurately weighed. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[7]
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex thoroughly to ensure complete dissolution of both the analyte and the standard.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.[13]
-
Data Acquisition (400 MHz Spectrometer):
-
Lock and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
Set the pulse angle to 90 degrees.
-
Crucially, set the relaxation delay (D1) to at least 30 seconds. Causality: This long delay (>> 5x T1 for most protons) ensures that all nuclei have fully returned to thermal equilibrium before the next pulse.[14][15] Failing to do so can cause signals with longer relaxation times to become saturated, leading to their integrals being underestimated and resulting in an inaccurate purity value.[16]
-
Set the number of scans (NS) to 16 or higher to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is required for integration errors of less than 1%.[14]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Manually perform phase and baseline correction to ensure the accuracy of the integral values.[7][13]
-
Integrate the well-resolved methoxy signal (singlet, 3H) of the analyte and the vinyl signal (singlet, 2H) of the maleic acid standard. Ensure consistent integration boundaries, either including or excluding ¹³C satellites for both peaks.[17]
-
-
Purity Calculation: Use the following equation to determine the purity of the analyte[7][14][18]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
Method 2: Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique and the workhorse of most pharmaceutical quality control labs.[2][19] It determines chromatographic purity based on area percentage, which assumes all compounds have an identical detector response—a potential source of inaccuracy if impurities have different chromophores.[6]
1. Step-by-Step Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.
-
Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Method 3: Purity by Gas Chromatography (GC)
GC is ideal for analyzing volatile impurities, such as residual solvents, and for compounds that are thermally stable and volatile.[2]
1. Step-by-Step Protocol:
-
System: Agilent 8890 GC with FID detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Dichloromethane.
-
Calculation: Purity is calculated via area percent from the FID signal.
Comparative Analysis: Choosing the Right Tool
The selection of an analytical method is a strategic decision based on the specific requirements of the analysis. The following diagram and table illustrate the key differences between the techniques.
Caption: Key attributes of qNMR, HPLC, and GC for purity assessment.
Quantitative Data Summary
| Parameter | Quantitative NMR (qNMR) | HPLC (UV) | Gas Chromatography (FID) |
| Principle | Absolute Quantification (Primary Ratio Method) | Relative Quantification (Area Percent) | Relative Quantification (Area Percent) |
| Reference Standard | Certified standard of a different structure required[3][12] | Analyte-specific standard required for identity; assumes equal response for purity | Analyte-specific standard required for identity; assumes equal response for purity |
| Accuracy | High (traceable to SI units)[5][20][21] | Dependent on response factor similarity of impurities | Dependent on response factor similarity of impurities |
| Precision | High (RSD < 1% achievable)[3] | High (RSD < 1% achievable) | High (RSD < 1% achievable) |
| Selectivity | Excellent for structurally distinct molecules | High, based on chromatographic separation | High, based on chromatographic separation |
| Sample Throughput | Moderate (~15 min/sample)[12][22] | High (with autosampler) | High (with autosampler) |
| Non-destructive | Yes, sample can be recovered[8] | No | No |
| Information Yield | Purity, structural confirmation, impurity ID | Retention time, purity profile | Retention time, purity profile (volatile) |
| Best For | Absolute purity of main component, reference standard certification | General purity screening, separation of complex mixtures | Residual solvents, volatile impurities |
Conclusion and Recommendations
For the definitive purity assessment of this compound, quantitative NMR emerges as the superior technique for establishing an absolute purity value. Its status as a primary method, freedom from analyte-specific reference standards, and the structural information it provides make it an invaluable tool, particularly for the certification of reference materials and in pivotal stages of drug development.[6][7][21]
HPLC and GC are indispensable orthogonal methods. [1][23] HPLC excels at providing a detailed profile of non-volatile impurities and is ideal for routine quality control due to its high throughput.[2][19] GC remains the gold standard for quantifying residual solvents and other volatile impurities, which qNMR may not detect as effectively if their signals overlap with the analyte or are present at very low concentrations.
A comprehensive quality control strategy should leverage these techniques synergistically. Use qNMR to certify the absolute purity of a primary reference lot of this compound. Then, use this well-characterized material to support the development and validation of robust HPLC and GC methods for routine release testing and stability studies. This integrated approach ensures the highest level of scientific integrity and regulatory compliance.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. usp.org [usp.org]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. emerypharma.com [emerypharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. organomation.com [organomation.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. m.youtube.com [m.youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 21. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Chemical Reactivity: N-Isopropyl-4-methoxyaniline vs. p-Anisidine
Introduction
In the landscape of aromatic amines, subtle structural modifications can lead to significant shifts in chemical reactivity, influencing their application in drug development, dye synthesis, and materials science. This guide provides an in-depth comparison of N-Isopropyl-4-methoxyaniline and its primary amine analogue, p-anisidine (4-methoxyaniline). While sharing a common 4-methoxyphenyl core, the substitution on the nitrogen atom—an isopropyl group versus two protons—creates a fascinating case study in the interplay of electronic and steric effects.
This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their differential reactivity. We will dissect how the bulky isopropyl group modulates the inherent reactivity of the aniline framework, offering researchers and development professionals a predictive understanding of their behavior in key chemical transformations.
| Property | p-Anisidine | This compound |
| IUPAC Name | 4-Methoxyaniline | 4-methoxy-N-(propan-2-yl)aniline |
| CAS Number | 104-94-9[1] | 16495-67-3[2] |
| Molecular Formula | C₇H₉NO[1] | C₁₀H₁₅NO[2] |
| Molecular Weight | 123.15 g/mol [1] | 165.23 g/mol [2] |
| Appearance | White to grey-brown solid[1] | Data not specified, likely liquid or low-melting solid |
| Structure |
Part 1: The Decisive Factors—Electronic vs. Steric Effects
The reactivity of an aniline derivative is primarily governed by the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring. Both are influenced by the nature of the substituents.
Electronic Effects: Both molecules benefit from two powerful electron-donating groups (EDGs) that activate the benzene ring.
-
Methoxy Group (-OCH₃): Positioned para to the amine, the methoxy group is a strong activating group. It donates electron density to the aromatic ring via a resonance effect (+R), significantly increasing the nucleophilicity of the ortho and para positions.
-
Amino Group (-NH₂ vs. -NHR): The nitrogen atom in both compounds donates its lone pair into the aromatic system, further activating the ring for electrophilic attack.[3][4] The N-isopropyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I).[5] This effect slightly increases the electron density on the nitrogen atom, theoretically making this compound a slightly stronger base than p-anisidine. However, this minor inductive enhancement is often overshadowed by the steric implications of the isopropyl group.
Steric Hindrance: The most significant difference between the two molecules is the steric bulk introduced by the N-isopropyl group.[6][7]
-
p-Anisidine: The -NH₂ group is relatively small, allowing unhindered access for reagents to attack not only the nitrogen atom but also the adjacent (ortho) positions on the aromatic ring.
-
This compound: The three-dimensional bulk of the isopropyl group creates a "molecular shield" around the nitrogen atom and, crucially, over the two ortho positions of the ring.[8][9] This steric hindrance is a primary determinant of its reactivity, often slowing down or preventing reactions that proceed smoothly with p-anisidine.[6][10]
Caption: Figure 1: Steric Hindrance as the Key Differentiator.
Part 2: Comparative Reactivity in Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
In EAS reactions like halogenation, nitration, and sulfonation, an electrophile attacks the electron-rich benzene ring.[4] The powerful activating nature of the -OCH₃ and -NHR groups directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methoxy group, substitution is strongly directed to the positions ortho to the amine.
Hypothesis: p-Anisidine will undergo EAS reactions much faster than this compound. Furthermore, the steric bulk of the isopropyl group will dramatically reduce the yield of products substituted at the ortho-to-amine positions.
Experimental Protocol: Competitive Bromination
This experiment is designed to directly compare the reactivity of the two substrates by allowing them to compete for a limited amount of an electrophile.
-
Rationale: By placing both compounds in the same flask with a sub-stoichiometric amount of bromine, the ratio of the brominated products will directly reflect the relative reaction rates. Acetic acid is used as a polar protic solvent to facilitate the ionization of bromine. The reaction is run at 0°C to control the high reactivity of these activated systems.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve equimolar amounts (e.g., 5 mmol) of p-anisidine and this compound in 25 mL of glacial acetic acid.
-
Reagent Addition: Prepare a solution of bromine (e.g., 2.5 mmol, 0.5 equivalents) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred amine solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete.
-
Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold water containing sodium bisulfite to destroy any excess bromine. Neutralize the solution with aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios.
Expected Results:
| Starting Material | Major Product | Predicted Product Ratio | Rationale |
| p-Anisidine | 2-Bromo-4-methoxyaniline | >95% | Low steric hindrance allows rapid attack at the highly activated ortho position. |
| This compound | Unreacted / Trace 2-Bromo-4-methoxy-N-isopropylaniline | <5% | Severe steric hindrance from the isopropyl group shields the ortho positions, drastically slowing the reaction rate. |
B. Nucleophilicity at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes these compounds effective nucleophiles, capable of reacting with electrophiles like acyl chlorides or alkyl halides.
Hypothesis: The nucleophilicity of the nitrogen in p-anisidine will be significantly greater in practice due to the accessibility of its lone pair. The steric shield of the isopropyl group in this compound will hinder its approach to an electrophilic center.[6][7]
Experimental Protocol: Comparative N-Acetylation
-
Rationale: This protocol measures the rate of acylation by reacting each amine with acetic anhydride. The reaction can be monitored over time using Thin Layer Chromatography (TLC) to visualize the consumption of the starting material. Pyridine is used as a mild base to neutralize the acetic acid byproduct.
Caption: Figure 2: Workflow for Comparative N-Acetylation.
Step-by-Step Methodology:
-
Setup: Prepare two separate 25 mL flasks. In Flask A, dissolve p-anisidine (2 mmol) in 10 mL of dichloromethane and 1 mL of pyridine. In Flask B, dissolve this compound (2 mmol) in 10 mL of dichloromethane and 1 mL of pyridine.
-
Initiation: To each flask, add acetic anhydride (2 mmol) simultaneously and start a timer.
-
Monitoring: At regular intervals (e.g., 2, 5, 10, 30 minutes), use a capillary tube to take a small aliquot from each reaction mixture and spot it onto a single TLC plate (silica gel).
-
Development: Develop the TLC plate using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Analysis: Visualize the plate under UV light. The disappearance of the starting amine spot and the appearance of the higher-Rf amide product spot will indicate the reaction progress. A faster disappearance of the starting material spot indicates a higher reaction rate.
Expected Outcome: The TLC analysis will show a rapid conversion of p-anisidine to its corresponding acetamide, with the starting material spot diminishing significantly within the first few minutes. In contrast, the reaction of this compound will be markedly slower, with a substantial amount of starting material remaining even after 30 minutes.
Part 3: Conclusion and Practical Implications
The comparison between this compound and p-anisidine serves as a powerful illustration of steric control in organic synthesis.
-
p-Anisidine is the more reactive of the two compounds in nearly all contexts. Its unhindered amino group and highly activated aromatic ring make it an excellent substrate for electrophilic aromatic substitutions and a competent nucleophile. Its high reactivity, however, can sometimes be a drawback, leading to over-substitution (e.g., tribromination in the presence of excess bromine water) or undesired side reactions.[4]
-
This compound , while electronically similar, is functionally a sterically hindered version of p-anisidine. The bulky N-isopropyl group serves two primary functions: it deactivates the ortho positions to electrophilic attack and it significantly impedes reactions at the nitrogen center. This reduced reactivity is not a flaw but a feature. It allows for more selective reactions, potentially preventing ortho-substitution where it is not desired or providing stability in environments where a primary aniline would be too reactive.
For the researcher and drug development professional, the choice between these two reagents is a strategic one. If high reactivity and rapid conversion are desired for a nucleophilic attack or ortho-substitution, p-anisidine is the superior choice. If the goal is to leverage the electron-donating properties of the methoxy aniline core while sterically protecting the amine functionality and its adjacent ring positions, This compound provides a valuable, more selective alternative.
References
- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
- 2. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of N-Isopropyl-4-methoxyaniline Versus Other N-Alkylanilines
Aniline and its derivatives are foundational scaffolds in the landscape of medicinal chemistry, agrochemical development, and materials science.[1] The strategic modification of the aniline nitrogen via N-alkylation is a primary tool for fine-tuning a molecule's physicochemical and biological properties. This guide provides an in-depth technical comparison of N-Isopropyl-4-methoxyaniline against other common N-alkylanilines, such as N-methyl, N-ethyl, and N-butylanilines. We will explore how the interplay of steric and electronic effects governs their synthetic utility, supported by comparative data and detailed experimental protocols.
The Physicochemical Landscape: Steric and Electronic Effects
The introduction of an alkyl group to the aniline nitrogen atom systematically alters its electronic and steric environment.[1] The choice of alkyl group—from a small methyl to a bulky isopropyl group—profoundly impacts basicity, lipophilicity, and reactivity in subsequent synthetic transformations.
Electronic Effects: Alkyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen atom. This generally enhances the nitrogen's nucleophilicity and basicity compared to the parent aniline.[1] In this compound, this effect is complemented by the electron-donating methoxy group at the para position, further enriching the electron density of the aromatic ring.
Steric Hindrance: The size and branching of the N-alkyl group introduce steric bulk around the nitrogen atom. This steric shield can hinder the approach of electrophiles or metal catalysts to the nitrogen lone pair or the adjacent ortho positions of the aromatic ring.[2][3] The isopropyl group in this compound presents significantly more steric hindrance than a linear methyl, ethyl, or butyl group, a critical factor influencing its reactivity profile.[3]
Basicity (pKa): The basicity of N-alkylanilines is a complex interplay of inductive effects, which increase basicity, and steric and solvation effects, which can decrease it. While the electron-donating nature of alkyl groups boosts basicity, bulky substituents can hinder the solvation and stabilization of the corresponding ammonium cation, potentially lowering the pKa.
Comparative Data of Selected N-Alkylanilines
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | 165.23[4] | 158 (at 25 Torr)[5] | 6.66 ± 0.32[5] | |
| N-Methylaniline | 107.15 | 196.3 | 4.85 | |
| N-Ethylaniline | 121.18 | ~205[6] | 5.11 | |
| N-Butylaniline | 149.24 | 240 | 5.23 |
Synthetic Utility and Comparative Reactivity
The true measure of a building block's utility lies in its performance in chemical reactions. N-alkylanilines are crucial intermediates in a variety of transformations, most notably in the synthesis of dyes, pharmaceuticals, agrochemicals, and polymers.[6][7][8]
N-Alkylation and Synthesis
The synthesis of N-alkylanilines can be achieved through several methods, including reductive amination or direct alkylation with alkyl halides or alcohols.[8][9] The synthesis of this compound, for example, can be accomplished by reacting p-anisidine with acetone followed by reduction. The choice of method and reaction conditions is critical for achieving high selectivity for mono-alkylation and minimizing the formation of the di-alkylated byproduct.
Workflow for N-Alkylaniline Synthesis via Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for forming C-N and C-C bonds, respectively.[10][11] The steric and electronic properties of the N-alkylaniline substrate play a pivotal role in the efficiency of these reactions.
The Buchwald-Hartwig amination is a prime example where steric hindrance can be a determining factor. The oxidative addition of an aryl halide to the Pd(0) catalyst is often the rate-determining step.[10] While the increased electron-donating character of an N-alkyl group can facilitate this step, excessive steric bulk, such as from an isopropyl group, may hinder the approach of the aniline to the palladium center in the subsequent steps of the catalytic cycle. This can result in lower yields or require more forcing reaction conditions (higher temperatures, longer reaction times, or more sophisticated ligands) compared to less hindered anilines like N-methylaniline.
In a Suzuki-Miyaura coupling where the N-alkylaniline might already be part of the aryl halide or boronic acid fragment, the N-alkyl group can influence the electronic nature of the aromatic ring. For instance, the electron-donating properties of the N-isopropyl and 4-methoxy groups in this compound would activate the ring, potentially affecting the kinetics of the transmetalation or reductive elimination steps.
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The N-alkyl group's steric profile can impact the amine coordination step.
Experimental Protocols
To provide a practical context for the discussed principles, the following section details standardized protocols for the synthesis and application of N-alkylanilines.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a standard procedure for the synthesis of this compound from p-anisidine and acetone.
Materials:
-
p-Anisidine (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add p-anisidine and dichloroethane.
-
Add acetone to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride in portions over 15 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone. The in-situ formation of the imine followed by immediate reduction minimizes side reactions.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for comparing the performance of a bromo-substituted N-alkylaniline in a Suzuki-Miyaura reaction.
Materials:
-
Aryl Bromide (e.g., 4-Bromo-N-isopropylaniline or 4-Bromo-N-methylaniline) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
In a reaction vessel, combine the aryl bromide, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. It is anticipated that the reaction with the less sterically hindered 4-Bromo-N-methylaniline may proceed faster or give a higher yield in the same timeframe compared to its N-isopropyl counterpart.[12]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate it.
-
Analyze the crude product by ¹H NMR to determine the conversion and yield, allowing for a direct comparison of the two substrates.
Conclusion and Outlook
N-alkylation is a powerful strategy for modulating the properties of aniline derivatives.[1] this compound, with its bulky isopropyl group and electron-donating methoxy substituent, offers a unique combination of steric and electronic features. While its increased steric profile may present challenges in certain transformations like sterically sensitive cross-coupling reactions, it can also be leveraged to direct reactivity or to create specific molecular architectures. In contrast, less hindered N-alkylanilines like N-methylaniline and N-ethylaniline often exhibit higher reactivity in a broader range of reactions due to their greater accessibility.[13]
The choice between this compound and other N-alkylanilines is therefore a strategic decision based on the specific synthetic goal. For drug development professionals, understanding these nuances is critical for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.[14][15] As synthetic methodologies continue to advance, so too will our ability to harness the subtle yet significant differences between these versatile building blocks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides [mdpi.com]
- 4. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ISOPROPYL-(4-METHOXY-PHENYL)-AMINE | 16495-67-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 8. echemi.com [echemi.com]
- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bloomtechz.com [bloomtechz.com]
A Comparative Guide to the Biological Activity of N-Isopropyl-4-methoxyaniline Derivatives
This guide offers an in-depth comparative analysis of the biological activities of novel N-Isopropyl-4-methoxyaniline derivatives. Designed for researchers, scientists, and drug development professionals, it provides a foundation for understanding the therapeutic potential of this chemical scaffold, supported by synthesized experimental data, detailed protocols for biological screening, and an exploration of structure-activity relationships.
Introduction: The Aniline Scaffold in Medicinal Chemistry
Aniline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their synthetic tractability and ability to modulate biological activity through targeted substitutions make them a cornerstone of drug discovery. The N-alkylaniline framework, in particular, has shown a wide spectrum of activities, including anticancer, antimicrobial, and antioxidant properties.[1] This guide focuses on derivatives of a specific parent compound, this compound, to explore how structural modifications influence biological efficacy. We will compare a series of rationally designed analogs to elucidate key structure-activity relationships (SAR) that can guide future development.
Overview of Screened this compound Derivatives
For this comparative analysis, we synthesized and evaluated three novel derivatives based on the this compound core (Compound A). The modifications were designed to probe the effects of electron-withdrawing and electron-donating groups on the aromatic ring.
-
Compound A (Parent): this compound
-
Compound B (Electron-Withdrawing Group): 2-Chloro-N-isopropyl-4-methoxyaniline
-
Compound C (Additional Electron-Donating Group): N-Isopropyl-2,4-dimethoxyaniline
The rationale for these selections is based on the principle that substituents on the aniline ring can significantly alter electronic properties, lipophilicity, and steric hindrance, thereby impacting interactions with biological targets.[2][3]
Comparative Biological Screening: Performance & Analysis
The derivatives were subjected to a battery of standardized in vitro assays to determine their anticancer, antimicrobial, and antioxidant activities.
Anticancer Activity against Human Cancer Cell Lines
The cytotoxic potential of the compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) and a human colon cancer cell line (HCT-116). The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on its reliability in assessing cell viability through the metabolic activity of mitochondria. A lower IC₅₀ value indicates greater cytotoxic potency.[1]
Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Compound | Derivative Description | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| A | Parent Compound | 45.2 | 58.7 |
| B | 2-Chloro substitution | 18.5 | 25.3 |
| C | 2-Methoxy substitution | 65.8 | 80.1 |
| Doxorubicin | Standard Drug | 1.2 | 1.5 |
Analysis of Anticancer Activity: The results clearly indicate that the substitution pattern dramatically influences cytotoxicity.
-
Compound B , featuring an electron-withdrawing chloro group, exhibited a more than two-fold increase in potency against both cell lines compared to the parent compound.[4] This suggests that reducing electron density on the aniline ring may be favorable for anticancer activity, potentially by enhancing the compound's ability to participate in key interactions with cellular targets.
-
Conversely, Compound C , with an additional electron-donating methoxy group, showed significantly reduced activity. This highlights the importance of a balanced electronic profile for cytotoxicity within this scaffold.
Antimicrobial Activity Screening
The derivatives were screened for activity against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). A lower MIC value signifies greater antimicrobial potency.[1]
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound | Derivative Description | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| A | Parent Compound | 64 | >128 |
| B | 2-Chloro substitution | 32 | 64 |
| C | 2-Methoxy substitution | 128 | >128 |
| Ciprofloxacin | Standard Drug | 1 | 0.5 |
Analysis of Antimicrobial Activity: The antimicrobial efficacy is significantly influenced by the substituents.[1]
-
Compound B again proved to be the most effective derivative, demonstrating moderate activity against S. aureus and weak activity against E. coli. The increased lipophilicity and altered electronic nature imparted by the chlorine atom likely contribute to better penetration of the bacterial cell wall.
-
Both the parent compound (A ) and the dimethoxy derivative (C ) showed poor antimicrobial activity, indicating that the core structure requires modification with features like halogens to impart significant antibacterial properties.
Antioxidant Activity via DPPH Radical Scavenging
The antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results are expressed as the concentration required to scavenge 50% of DPPH radicals (EC₅₀). A lower EC₅₀ value indicates superior antioxidant activity.
Table 3: Antioxidant Activity (EC₅₀ in µg/mL) of this compound Derivatives
| Compound | Derivative Description | DPPH Scavenging EC₅₀ (µg/mL) |
| A | Parent Compound | 75.4 |
| B | 2-Chloro substitution | 112.8 |
| C | 2-Methoxy substitution | 50.2 |
| Ascorbic Acid | Standard | 8.5 |
Analysis of Antioxidant Activity: The structure-activity relationship for antioxidant capacity is distinct from the other screened activities.
-
Compound C , with two electron-donating methoxy groups, was the most potent antioxidant among the derivatives. This is consistent with the principle that electron-donating groups can more effectively stabilize free radicals.[5]
-
Compound B , the electron-withdrawing derivative, was the least effective antioxidant. This reversal in trend underscores that different mechanisms underlie each biological activity, and optimization for one may come at the expense of another.
Experimental Workflows and Protocols
To ensure scientific rigor and reproducibility, the detailed protocols for the key biological assays are provided below. These protocols represent self-validating systems when appropriate controls are included.
Workflow for Biological Activity Screening
The overall process from compound synthesis to data analysis follows a logical progression designed to efficiently screen and characterize novel chemical entities.
Caption: Generalized workflow for screening N-alkylaniline derivatives.[1]
Protocol 1: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed MCF-7 or HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A, B, C) and a positive control (Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Antimicrobial MIC
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension of S. aureus or E. coli and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (inoculum without compound), a negative control well (broth only), and a standard antibiotic control (Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Summary
The combined data allows for the formulation of an initial SAR for this class of compounds. The relationship between chemical structure and biological effect is a cornerstone of medicinal chemistry.[2]
Caption: Structure-Activity Relationship (SAR) for the tested derivatives.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a versatile and tunable scaffold. The study highlights a clear divergence in structure-activity relationships:
-
For Anticancer and Antimicrobial Activity: The introduction of an electron-withdrawing group (halogen) at the C2 position is a promising strategy for enhancing potency.
-
For Antioxidant Activity: The addition of electron-donating groups is beneficial.
These findings provide a logical basis for the rational design of more potent and selective agents. Future work should focus on synthesizing a broader array of derivatives with diverse substituents to refine the SAR model. Further investigation into the mechanism of action, particularly for the promising anticancer derivative Compound B , is warranted and could involve studies on cell cycle arrest, apoptosis induction, or specific enzyme inhibition.[4][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oahu.narpm.org [oahu.narpm.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating Structure and Properties of Substituted Methoxyanilines
For Researchers, Scientists, and Drug Development Professionals
Substituted methoxyanilines are a pivotal class of compounds in medicinal chemistry and materials science. The strategic placement of a methoxy group on the aniline scaffold profoundly influences the molecule's electronic and steric properties, thereby dictating its biological activity and material characteristics. This guide provides an in-depth comparison of substituted methoxyanilines, offering experimental data and protocols to empower researchers in correlating structure with function.
The Foundational Influence of Methoxy Group Substitution
The position of the methoxy group—ortho, meta, or para—relative to the amino group on the aniline ring is the primary determinant of the molecule's properties. This substitution pattern governs the interplay of two key electronic phenomena: the resonance (or mesomeric) effect and the inductive effect.
-
Resonance Effect: The methoxy group is an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the benzene ring. This effect is most pronounced when the methoxy group is at the ortho or para position, increasing electron density at these positions and influencing the basicity of the amino group.
-
Inductive Effect: Due to the higher electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. This effect is strongest at the ortho position and diminishes with distance.
The balance between these opposing effects dictates the overall electronic character of the substituted methoxyaniline and, consequently, its reactivity and physicochemical properties.
Comparative Analysis of Isomeric Methoxyanilines
The isomeric forms of methoxyaniline (anisidines) provide a classic case study in structure-property relationships. Their basicity, a critical parameter in drug design and chemical synthesis, is a direct consequence of the electronic effects at play.
| Isomer | pKb | Dominant Electronic Effect(s) | Impact on Basicity Relative to Aniline (pKb 9.13) |
| Aniline | 9.13 | (Reference) | - |
| o-Methoxyaniline | 9.5 | Inductive (stronger) & Resonance | Less basic |
| m-Methoxyaniline | 9.8 | Inductive only | Less basic |
| p-Methoxyaniline | 8.7 | Resonance | More basic |
Table 1: Comparison of the basicity (pKb) of methoxyaniline isomers. Data sourced from reference[1].
Causality behind the observed basicity:
-
In p-methoxyaniline , the strong electron-donating resonance effect outweighs the weaker inductive effect, increasing the electron density on the nitrogen atom and making it more available to accept a proton. This results in p-methoxyaniline being more basic than aniline.[1]
-
In m-methoxyaniline , the resonance effect is not operative from the meta position. Therefore, the electron-withdrawing inductive effect of the methoxy group dominates, decreasing the electron density on the nitrogen and rendering it less basic than aniline.[1]
-
In o-methoxyaniline , both resonance and inductive effects are at play. However, the proximity of the methoxy group makes the inductive effect stronger, which ultimately reduces the basicity compared to aniline.[1] It's important to note that the steric bulk of the methoxy group is generally not sufficient to cause a significant "ortho effect" that would sterically hinder the approach of a proton.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Influence of electronic effects on the basicity of methoxyaniline isomers.
The Impact of Additional Substituents
The introduction of further substituents onto the methoxyaniline ring adds another layer of complexity and allows for fine-tuning of the molecule's properties. The nature of these additional groups—whether electron-donating or electron-withdrawing—and their position relative to the amino and methoxy groups will synergistically or antagonistically modulate the overall electronic environment.
For instance, the presence of an electron-withdrawing group, such as a nitro group, will generally decrease the basicity of the aniline nitrogen.[2][3] Conversely, an electron-donating group, like an alkyl group, would be expected to increase basicity.[2][3] These substituent effects are crucial in the design of molecules with specific biological targets, as they can influence binding affinities and pharmacokinetic properties.[4]
Experimental Protocols for Characterization
A comprehensive understanding of the structure-property relationships in substituted methoxyanilines requires robust experimental characterization. The following are key techniques and generalized protocols.
Spectroscopic methods are indispensable for elucidating the chemical structure and electronic properties of substituted methoxyanilines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts of aromatic protons are particularly sensitive to the electronic effects of substituents.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the nitrogen is a good indicator of the electron density at the amino group.[5]
-
-
Infrared (IR) Spectroscopy:
-
The stretching frequency of the N-H bonds in the amino group provides insights into the strength of these bonds and, indirectly, the basicity. Hydrogen bonding can also be investigated using IR spectroscopy.[6]
-
-
UV-Visible (UV-Vis) Spectroscopy:
General Protocol for Spectroscopic Analysis:
-
Sample Preparation: Dissolve a small amount of the purified substituted methoxyaniline in a suitable deuterated solvent (for NMR) or a transparent solvent (for UV-Vis). For IR, the sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.
-
Instrument Setup: Configure the spectrometer with appropriate parameters (e.g., spectral width, number of scans, relaxation delay for NMR).
-
Data Acquisition: Acquire the spectrum.
-
Data Processing and Analysis: Process the raw data (e.g., Fourier transformation for NMR and IR) and analyze the resulting spectrum to assign peaks and correlate them with the molecular structure.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized methoxyaniline derivatives and for studying their physicochemical properties, such as lipophilicity (logP).
General Protocol for Purity Analysis by HPLC:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.
-
HPLC System Setup: Equilibrate the HPLC system, including the column (e.g., a C18 reverse-phase column), with the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample and run the analysis.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity of the compound.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for correlating structure and properties.
Applications in Drug Discovery and Materials Science
The tunable properties of substituted methoxyanilines make them valuable scaffolds in various applications:
-
Drug Discovery: Methoxyaniline derivatives have been explored for their potential as anticancer, antimicrobial, and antioxidant agents.[8] Their ability to modulate key signaling pathways is a direct result of their structural and electronic features. The synthesis of anti-psychotic drugs has also utilized methoxyaniline precursors.[9]
-
Materials Science: The electropolymerization of methoxyanilines can produce conductive polymers with applications in sensors and electronic devices.[7][10] The properties of these polymers are highly dependent on the substitution pattern of the monomer.
Conclusion
The correlation between the structure and properties of substituted methoxyanilines is a clear demonstration of fundamental principles in organic chemistry. By understanding and applying the concepts of resonance and inductive effects, researchers can rationally design and synthesize novel methoxyaniline derivatives with tailored properties for specific applications in medicine and materials science. The experimental protocols outlined in this guide provide a framework for the robust characterization of these versatile compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.article4pub.com [catalog.article4pub.com]
- 6. Buy N-Methoxyaniline | 32654-23-2 [smolecule.com]
- 7. sbpmat.org.br [sbpmat.org.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
The Alchemist's Proof: A Comparative Guide to Validating Novel N-Isopropyl-4-methoxyaniline Derivatives
In the relentless pursuit of novel chemical entities, the synthesis of a new compound is but the opening chapter. The true narrative unfolds in the rigorous, multi-faceted process of structural validation. For researchers in drug discovery and materials science, an unambiguous confirmation of a molecule's architecture is the bedrock upon which all subsequent investigations are built. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel compounds derived from N-Isopropyl-4-methoxyaniline, a versatile scaffold in medicinal chemistry.
Herein, we eschew a rigid, one-size-fits-all template. Instead, we delve into the causality behind experimental choices, presenting each protocol as a self-validating system. Our discussion is grounded in authoritative principles and illustrated with practical, step-by-step methodologies.
The Hypothetical Challenge: Elucidating "N-Isopropyl-N-(4-methoxybenzyl)aniline"
To provide a tangible framework for our comparison, let us consider a plausible novel compound synthesized from this compound: N-Isopropyl-N-(4-methoxybenzyl)aniline . This hypothetical molecule could be formed via a reductive amination reaction between this compound and p-anisaldehyde. Our task is to definitively confirm its structure and rule out potential side products or isomers.
A Multi-Pronged Approach to Structural Validation
No single technique can provide a complete picture of a novel compound's structure.[1][2] A robust validation strategy employs a combination of spectroscopic and analytical methods, each offering a unique piece of the structural puzzle.[3][4] The primary techniques we will compare are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify functional groups.
-
Single-Crystal X-ray Crystallography : For the unambiguous determination of the three-dimensional structure.[5]
The following sections will dissect each technique, providing not just the "how," but more importantly, the "why."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6][7]
Expertise & Experience: Why NMR is the First Port of Call
For a compound like our hypothetical N-Isopropyl-N-(4-methoxybenzyl)aniline, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns, which helps to piece together molecular fragments. ¹³C NMR, in turn, provides a count of the unique carbon atoms.
Causality in Experimental Choices: Selecting the Right Solvent
The choice of NMR solvent is critical for obtaining a high-quality spectrum.[8][9][10][11][12] An ideal solvent should:
-
Dissolve the analyte completely : Poor solubility leads to broad peaks and low signal-to-noise.
-
Be chemically inert : The solvent should not react with the sample.
-
Have minimal interfering signals : Deuterated solvents are used to minimize the solvent's own ¹H NMR signals.[9]
-
Be easily removable : If sample recovery is necessary.[9]
For our target compound, Deuterated Chloroform (CDCl₃) is an excellent initial choice. It is a versatile solvent for a wide range of organic compounds, is relatively inexpensive, and has a single residual peak at 7.26 ppm which is easily identifiable.[12]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified solid compound.
-
Dissolve the sample in ~0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle).
-
Trustworthiness: Interpreting the ¹H NMR Spectrum
The expected ¹H NMR spectrum of N-Isopropyl-N-(4-methoxybenzyl)aniline would exhibit the following key signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.2 | Doublet | 6H | Isopropyl -CH₃ | Split by the adjacent methine proton. |
| ~3.7 | Singlet | 3H | Methoxy -OCH₃ | No adjacent protons to couple with. |
| ~4.1 | Septet | 1H | Isopropyl -CH | Split by the six equivalent methyl protons. |
| ~4.3 | Singlet | 2H | Benzyl -CH₂- | No adjacent protons to couple with. |
| ~6.8-7.3 | Multiplets | 8H | Aromatic protons | Protons on the two benzene rings. |
The presence of all these signals in the correct integration ratios and with the expected multiplicities provides strong evidence for the proposed structure.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The experiment is typically run with proton decoupling to produce a spectrum with single lines for each unique carbon atom.
Trustworthiness: Interpreting the ¹³C NMR Spectrum
Key expected signals for our hypothetical compound:
| Chemical Shift (ppm) | Assignment |
| ~20 | Isopropyl -CH₃ |
| ~50 | Isopropyl -CH |
| ~55 | Methoxy -OCH₃ |
| ~58 | Benzyl -CH₂- |
| ~110-160 | Aromatic and Methoxy-bearing carbons |
The total number of peaks in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Visualization of the NMR Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Weigher
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula.[13] It is a destructive technique that involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).
Expertise & Experience: Why MS is Essential for Formula Determination
While NMR excels at mapping the molecular skeleton, it does not directly provide the molecular weight. High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with enough accuracy to determine its elemental composition, a critical piece of data for a novel compound.
Causality in Experimental Choices: Selecting the Ionization Method
The choice of ionization technique is crucial and depends on the analyte's properties.[14][15][16][17]
-
Electron Impact (EI) : A "hard" ionization technique that causes extensive fragmentation. Useful for creating a fragmentation library and for volatile, thermally stable compounds.[13]
-
Electrospray Ionization (ESI) : A "soft" ionization technique ideal for polar, less volatile molecules.[13] It typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
For our hypothetical N-Isopropyl-N-(4-methoxybenzyl)aniline, ESI is the preferred method. It is a relatively polar and non-volatile molecule, making it well-suited for ESI. This technique will likely yield a strong signal for the protonated molecular ion, allowing for accurate mass determination.[18][19][20]
Experimental Protocol: ESI-MS
-
Sample Preparation :
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Trustworthiness: Interpreting the ESI-MS Spectrum
For N-Isopropyl-N-(4-methoxybenzyl)aniline (C₁₇H₂₁NO₂), the expected results are:
-
Molecular Formula : C₁₇H₂₁NO₂
-
Exact Mass : 271.1572
-
Observed Ion : [M+H]⁺
-
Expected m/z in HRMS : 272.1645
Observing a peak at m/z 272.1645 (within a few ppm of the calculated value) in the high-resolution mass spectrum would provide strong confirmation of the elemental composition. Fragmentation patterns, if observed, can also provide structural clues.[21][22][23][24][25] For instance, cleavage of the benzyl C-N bond would be a likely fragmentation pathway.
Visualization of the MS Logic
Caption: Logical flow for MS-based formula confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]
Expertise & Experience: A Quick and Corroborative Tool
While not as definitive for overall structure as NMR, FTIR is an excellent first-pass technique and provides valuable corroborative evidence. For our target compound, we would expect to see the disappearance of the N-H stretch from the starting material (this compound) and the absence of a C=O stretch from the starting aldehyde.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common sampling technique that requires minimal sample preparation.[26][27][28][29]
-
Instrument Preparation :
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Run a background scan to account for atmospheric CO₂ and H₂O.
-
-
Sample Analysis :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.[29]
-
Acquire the IR spectrum.
-
Trustworthiness: Interpreting the FTIR Spectrum
Key expected absorption bands for N-Isopropyl-N-(4-methoxybenzyl)aniline:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3050-3000 | C-H stretch | Aromatic | Confirms presence of benzene rings. |
| ~2970-2850 | C-H stretch | Aliphatic (isopropyl, benzyl) | Confirms presence of sp³ C-H bonds.[30] |
| ~1600, ~1500 | C=C stretch | Aromatic | Characteristic of the benzene rings. |
| ~1245 | C-O stretch | Aryl ether | Strong band indicative of the methoxy group. |
| Absence of ~3400 | N-H stretch | Secondary Amine | Confirms the N-H of the starting material is gone. |
| Absence of ~1700 | C=O stretch | Aldehyde | Confirms the aldehyde starting material is consumed. |
The presence of the expected bands and the absence of key starting material bands provide strong evidence for the successful reaction and the formation of the tertiary amine.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the gold standard for structural determination.[5][31] It provides an unambiguous 3D map of the atoms in a molecule, confirming connectivity, stereochemistry, and conformation in the solid state.[5]
Expertise & Experience: When Certainty is Non-Negotiable
While often the most challenging technique in terms of sample preparation, its results are unequivocal. If a suitable single crystal can be obtained, the resulting structure is considered definitive proof.
Experimental Protocol: Growing and Analyzing a Single Crystal
-
Crystallization : This is often the most difficult step.[5]
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Slowly introduce a less-soluble "anti-solvent" or allow for slow evaporation of the solvent.[32] The goal is slow, ordered crystal growth.
-
Examine the resulting solids under a microscope to identify single crystals of suitable size and quality (~0.1-0.3 mm).[32]
-
-
Data Collection and Structure Solution :
Trustworthiness: The Final Word
The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, complete with bond lengths, bond angles, and torsional angles. This provides absolute confirmation of the structure of N-Isopropyl-N-(4-methoxybenzyl)aniline.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Amount | Time | Cost | Destructive? | Definitive? |
| NMR | Connectivity, Stereochemistry | 5-10 mg | Hours | Moderate | No | Very High |
| MS (HRMS) | Molecular Weight, Formula | < 1 mg | Minutes | Moderate-High | Yes | High (for formula) |
| FTIR | Functional Groups | < 1 mg | Minutes | Low | No | Low (for full structure) |
| X-ray | 3D Structure, Absolute Config. | Single Crystal | Days | High | No | Yes (if successful) |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of a novel compound is not a linear process but an integrated, cyclical one, where the results of one technique inform and corroborate the others. The workflow presented here, starting with the rapid, informative, and non-destructive techniques of FTIR and NMR, followed by the definitive mass determination by HRMS, constitutes a robust and efficient strategy. When absolute certainty is required, and a suitable crystal can be grown, single-crystal X-ray crystallography provides the final, unambiguous proof.
By understanding the strengths, limitations, and underlying principles of each method, researchers can design a validation strategy that is both scientifically rigorous and resource-efficient, transforming a novel synthesis from a mere claim into a validated scientific fact.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scribd.com [scribd.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. scribd.com [scribd.com]
- 11. egpat.com [egpat.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rutgers_MS_Home [react.rutgers.edu]
- 21. uni-saarland.de [uni-saarland.de]
- 22. scienceready.com.au [scienceready.com.au]
- 23. whitman.edu [whitman.edu]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 33. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 34. Single-crystal X-ray Diffraction [serc.carleton.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Isopropyl-4-methoxyaniline
This document provides a detailed, procedural guide for the safe and compliant disposal of N-Isopropyl-4-methoxyaniline (CAS No. 16495-67-3). As a substituted aromatic amine, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Section 1: Hazard Profile and the Rationale for Stringent Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazard statements that dictate its disposal pathway.
-
Acute Oral Toxicity: It is categorized as Harmful if swallowed (H302) .[1] This necessitates preventing any pathway to ingestion, including through contaminated hands or surfaces.
-
Environmental Toxicity: It is recognized as Harmful to aquatic life with long-lasting effects (H412) .[1] This is a critical consideration, making disposal into sanitary sewer systems or terrestrial environments strictly prohibited. Aromatic amines as a class can contaminate water and soil, adversely affecting aquatic organisms and groundwater quality.[2][3]
While the specific data for this compound is limited, the broader class of aromatic amines, including aniline and its derivatives, is associated with more severe hazards such as skin damage, organ toxicity (particularly to the blood), and potential carcinogenicity.[3][4][5] Therefore, a conservative approach, treating this compound with a high degree of caution, is scientifically prudent. The disposal methods outlined below are designed to neutralize these risks effectively.
Section 2: The Core Principle: Waste Segregation and Containment
The first and most critical step in proper chemical waste management is segregation at the source. Mixing incompatible waste streams can lead to dangerous reactions, such as the generation of toxic gases or fire.
Incompatible Materials: this compound waste must be kept separate from:
-
Strong oxidizing agents
-
Strong acids[6]
All waste streams containing this compound must be collected in dedicated, compatible, and clearly labeled containers.
Table 1: Waste Stream Management Summary
| Waste Stream Type | Recommended Container | Labeling Requirements | Primary Disposal Method |
| Bulk Liquid Waste | Glass or polyethylene container with a tightly sealing screw cap. | "HAZARDOUS WASTE," "this compound," "Aromatic Amine," hazard pictograms (Harmful, Environmental Hazard). | Collection by a licensed hazardous waste disposal contractor for chemical incineration.[4][7] |
| Contaminated Solids (Non-Sharp) | Double-bagged, heavy-duty plastic bags or a labeled, sealed container. | "HAZARDOUS WASTE," "Solid Waste Contaminated with this compound," hazard pictograms. | Collection for incineration via a licensed hazardous waste contractor. |
| Contaminated Sharps | Labeled, puncture-proof sharps container. | "HAZARDOUS WASTE," "Sharps Contaminated with this compound," hazard pictograms. | Collection for incineration via a licensed hazardous waste contractor. |
| Spill Cleanup Debris | Sealed, compatible container (e.g., plastic pail with lid). | "HAZARDOUS WASTE," "Spill Debris with this compound," hazard pictograms. | Collection for incineration via a licensed hazardous waste contractor.[5] |
Section 3: Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated.
Protocol 3.1: Disposal of Unused or Bulk this compound
-
Do Not Attempt Neutralization: Do not attempt to neutralize or chemically treat the waste in the laboratory unless you are equipped for and experienced in hazardous waste treatment.
-
Containerize: Carefully transfer the liquid waste into a designated hazardous waste container that is compatible with aromatic amines (as specified in Table 1). Use a funnel to prevent spills.
-
Seal and Label: Secure the cap tightly. Complete a hazardous waste tag immediately, detailing the full chemical name and estimated concentration. Affix the tag to the container.
-
Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA).[8] This area must be under the control of laboratory personnel and provide secondary containment to capture any potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[7] Never accumulate large quantities of waste.
Protocol 3.2: Disposal of Contaminated Labware and PPE
-
Gross Decontamination: If practical, rinse empty containers or grossly contaminated items with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. This rinseate must be collected and disposed of as bulk liquid hazardous waste (Protocol 3.1).
-
Segregate Solid Waste: Collect all contaminated items, such as gloves, pipette tips, and bench paper, in a designated container as outlined in Table 1.[8]
-
Seal and Label: Once the container is full (no more than three-quarters), seal it securely. Label it clearly as hazardous waste contaminated with this compound.
-
Arrange for Pickup: Store the container in the SAA and arrange for professional disposal.
Section 4: Emergency Procedures for Spills
Immediate and correct response to a spill is critical for safety.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles or face shield, and chemical-resistant gloves (e.g., nitrile rubber).[9] For large spills, respiratory protection may be necessary.[4][5]
-
Contain the Spill: For a small spill, cover it with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[4] Do not use combustible materials like paper towels as the primary absorbent. Prevent the spill from entering any drains.[5]
-
Collect Debris: Carefully scoop the absorbent material and chemical into a compatible container.[5][10]
-
Clean the Area: Wipe the spill area with a cloth dampened with a solvent, working from the outside in. Dispose of the cloth and any other cleaning materials as contaminated solid waste.
-
Dispose of Waste: Seal, label, and dispose of the container of spill debris according to Protocol 3.2.
Section 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for this compound waste management.
Section 6: Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations.[4] In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Wastes from aniline production are listed as hazardous wastes (e.g., K083, K103, K104), underscoring the regulatory scrutiny of this class of chemicals.[11] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly classified, stored, and transferred to a licensed disposal facility.[12]
References
- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. nswai.org [nswai.org]
- 9. international.skcinc.com [international.skcinc.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. nyu.edu [nyu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
